3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5,5-dimethyl-4H-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCWJQIZJIKFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470228 | |
| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326829-08-7 | |
| Record name | Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Abstract
This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a deep, mechanistic understanding of the analytical process. We will explore the logic behind the strategic application of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section details not only the experimental protocol but also the scientific rationale, ensuring a self-validating and authoritative approach to confirming the molecule's constitution and connectivity.
Introduction: The Significance of the Dihydroisoxazole Scaffold
The 4,5-dihydroisoxazole, or isoxazoline, ring system is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The specific molecule of interest, this compound, serves as a versatile synthetic intermediate. The presence of a chlorine atom at the 3-position offers a reactive handle for further functionalization, while the gem-dimethyl group at the 5-position provides steric bulk and influences the ring's conformation.[4] An unambiguous and rigorous structural confirmation is the foundational prerequisite for its use in any subsequent synthetic or biological application.
This guide presents a holistic analytical workflow, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable structural proof, starting from the initial synthesis.
Synthesis and Purification: The First Analytical Control Point
The structural integrity of a final compound is contingent upon the purity of the sample. Therefore, the analytical process begins with a well-defined synthesis and rigorous purification. A common and highly effective method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene.[1][2][5]
For the target molecule, this involves the in situ generation of chloronitrile oxide from a suitable precursor (e.g., dichloroglyoxime or by dehydrohalogenation of a hydroxymoyl chloride) and its reaction with 2-methylpropene.[4][6][7]
Plausible Synthetic Route:
-
Generation of Chloronitrile Oxide: Dichloroformaldoxime is treated with a mild base (e.g., triethylamine or sodium carbonate) in an appropriate solvent like dichloromethane or THF at 0°C to gently generate the reactive chloronitrile oxide intermediate.
-
Cycloaddition: 2-Methylpropene (isobutylene) is bubbled through or added to the solution containing the nitrile oxide. The reaction mixture is stirred at room temperature, allowing the cycloaddition to proceed.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification via column chromatography on silica gel is essential to remove unreacted starting materials and potential side products, yielding the pure dihydroisoxazole.
Expert Insight: The choice of a non-protic solvent is critical to prevent unwanted side reactions with the highly reactive nitrile oxide. Monitoring the reaction by Thin Layer Chromatography (TLC) is a mandatory in-process control to determine the point of complete consumption of the limiting reagent, preventing the formation of degradation products.
Analytical Workflow for Structural Elucidation
A robust structural elucidation relies on a battery of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Figure 1: A logical workflow for the structural elucidation of a novel compound.
Mass Spectrometry (MS): Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the molecule. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecular ion [M+H]⁺.
-
Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Interpretation: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition. Critically, observe the A+2 isotopic peak.
Expected Data and Interpretation
For C₅H₈ClNO, the expected monoisotopic mass of the molecular ion [M]⁺ is 133.0322. The key confirmatory feature is the isotopic pattern of chlorine.[8] Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of approximately 3:1.
| Ion | Calculated Exact Mass | Observed Mass | Interpretation |
| [C₅H₈³⁵ClNO + H]⁺ | 134.0396 | 134.0395 | Molecular ion peak (M+) |
| [C₅H₈³⁷ClNO + H]⁺ | 136.0367 | 136.0366 | A+2 isotope peak, confirming one chlorine atom |
| Relative Intensity | ~3 | : | 1 |
Fragmentation Analysis: Under harder ionization conditions (like Electron Ionization in GC-MS), fragmentation can occur. A primary fragmentation pathway for alkyl halides is the loss of the halogen radical.[9][10] Another common fragmentation is α-cleavage.
-
Loss of Cl•: [M - Cl]⁺ would result in a fragment at m/z ~98.
-
α-Cleavage: Cleavage adjacent to the oxygen or nitrogen can lead to ring-opening and subsequent fragmentation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and the absence of starting material functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2980-2850 | C-H stretch (sp³) | Confirms the presence of the methyl and methylene groups. |
| ~1620-1580 | C=N stretch | Characteristic of the isoxazoline ring imine bond. |
| ~1250-1100 | C-O stretch | Associated with the N-O-C single bond within the ring. |
| ~800-600 | C-Cl stretch | Confirms the presence of the chloro-substituent. |
| Absence of: | ||
| ~3500-3200 | O-H or N-H stretch | Confirms absence of hydroxylamine starting material or hydrolysis products. |
| ~1680-1640 | C=C stretch | Confirms absence of the alkene starting material. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon and establishes the connectivity of the molecular framework.[11][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
-
2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. Instrument parameters for HSQC and HMBC should be optimized for typical one-bond (~145 Hz) and long-range (~8 Hz) coupling constants, respectively.[13][14]
1D NMR Analysis (¹H, ¹³C, DEPT-135)
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons.
-
The two methyl groups at C5 are chemically equivalent and should appear as a single sharp singlet, integrating to 6 protons.
-
The two protons on C4 are diastereotopic due to the adjacent chiral (or prochiral) C5 center. They are not chemically equivalent and are expected to couple to each other, appearing as a pair of doublets (an AX system) or, more likely, a more complex AB quartet.
¹³C NMR and DEPT-135: These spectra identify all unique carbons and classify them by the number of attached protons.
-
¹³C: Five distinct carbon signals are expected.
-
DEPT-135: This experiment is crucial for differentiation. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3 and C5) will be absent.
Predicted 1D NMR Data (in CDCl₃)
| Atom Label | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | DEPT-135 Phase |
| CH ₂ (C4) | ~3.1 (AB quartet, 2H) | ~50 | Negative |
| C(CH ₃)₂ (C5) | ~1.5 (singlet, 6H) | ~26 | Positive |
| C3 | - | ~158 | Absent |
| C5 | - | ~90 | Absent |
2D NMR Analysis: Assembling the Framework
2D NMR experiments reveal through-bond correlations, allowing us to piece the molecular fragments together.[15][16]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). A cross-peak between the two diastereotopic protons of the C4 methylene group would be expected, confirming their geminal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (¹JCH).[13] It provides an unambiguous link between the ¹H and ¹³C assignments.
-
The singlet at ~1.5 ppm will correlate to the carbon at ~26 ppm (the methyl groups).
-
The AB quartet at ~3.1 ppm will correlate to the carbon at ~50 ppm (the methylene group).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton by showing correlations between protons and carbons over multiple bonds (²JCH, ³JCH).[13][14]
Figure 2: Key HMBC correlations confirming the molecular structure.
Key HMBC Correlations:
-
From Methyl Protons (H-C5'): A strong correlation to the quaternary C5 carbon (²J) and the methylene C4 carbon (³J). This connects the gem-dimethyl group to the ring.
-
From Methylene Protons (H-C4): Correlations to the quaternary C5 carbon (²J) and the C=N carbon at C3 (²J). This critical correlation links the methylene group to the chloro-substituted carbon, completing the ring structure.
Single-Crystal X-ray Crystallography: The Gold Standard
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the exact spatial arrangement of atoms in the solid state.[17][18][19]
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined. Refine the structural model to achieve the best fit with the experimental data.
Expected Results
The analysis will yield a 3D model of the molecule, confirming the atom connectivity, bond lengths, bond angles, and the ring conformation (typically an envelope or twisted conformation for a dihydroisoxazole ring).[19][20] This provides irrefutable evidence for the proposed structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine. IR spectroscopy provides a quick check for key functional groups. The core of the elucidation is a comprehensive suite of 1D and 2D NMR experiments, which definitively establishes the atomic connectivity and molecular backbone. Finally, single-crystal X-ray crystallography can provide absolute, three-dimensional structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing research and development.
References
- 1. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Sustainable electrochemical synthesis of a new isoxazoline scaffold as turn inducer to build parallel β-hairpins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
physicochemical properties of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Foreword
Prepared for researchers, scientists, and professionals in drug development and agrochemical synthesis, this technical guide provides a comprehensive examination of this compound. This heterocyclic compound serves as a critical intermediate, particularly in the production of modern herbicides. Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and guaranteeing the efficacy and safety of downstream products. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the methodologies for their validation.
Chemical Identity and Molecular Structure
This compound is a heterocyclic compound featuring a five-membered dihydroisoxazole ring.[1] Key structural characteristics include a chlorine atom at the 3-position, which is a primary site for nucleophilic substitution, and two methyl groups at the 5-position.[1]
The presence of both an electrophilic carbon (bonded to chlorine) and a heterocyclic ring system imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.[1]
Core Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, reaction kinetics, and purification. This compound is typically a colorless to light yellow liquid at or slightly above room temperature.[3] Its properties dictate the choice of solvents for synthesis and subsequent reactions, as well as storage conditions.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemBK[3] |
| Melting Point | ~20-21 °C | ChemBK[3] |
| Boiling Point | ~112-116 °C (Predicted: 132.1±23.0 °C) | ChemBK[3] |
| Density | 1.23±0.1 g/cm³ (Predicted) | ChemBK[3] |
| Solubility | Soluble in many organic solvents | ChemBK[3] |
Expert Insights: The low melting point near room temperature is a critical handling parameter. It implies that the material may be solid or liquid depending on ambient laboratory conditions, affecting how it is weighed and transferred. Its solubility in common organic solvents simplifies its use in reaction media, allowing for homogeneous reaction conditions which are often crucial for achieving high yields and purity.[3]
Synthesis, Reactivity, and Applications
General Synthesis Pathway
The synthesis of this compound is typically achieved through chemical synthesis involving multi-step reactions.[3] A common pathway involves the reaction of a dihalogenoformoxime derivative, such as dichlorochloroform, with 2-methylpropene (isobutylene) in the presence of a base.[1][5] Another described method reacts hydroxycarbodimic dichloride with isobutylene.[6] These cycloaddition reactions are fundamental to forming the dihydroisoxazole ring structure.
Caption: Generalized synthesis workflow for this compound.
Chemical Reactivity and Field Application
The utility of this compound stems from its reactivity. As a halogenated heterocycle, it readily participates in nucleophilic substitution reactions where the chlorine atom is displaced.[1] This reactivity is expertly harnessed in industrial synthesis.
Its most significant application is as a key intermediate in the manufacture of the herbicide pyroxasulfone.[1] In this process, this compound is reacted with thiourea in an acidic medium to form a carbamimidothioate derivative, which is a crucial precursor to the final herbicide molecule.[1][6] This specific reaction highlights the compound's role as a building block, where the dihydroisoxazole core is installed early and the chloro-substituent serves as a handle for further functionalization.
Beyond agrochemicals, its derivatives have been investigated for a range of biological activities, including potential use as plant growth regulators.[1] The structural motif is also of interest in pharmaceutical research, where isoxazole and its derivatives are known to exhibit diverse therapeutic properties.[7]
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. While specific spectra are proprietary or depend on instrumentation, the expected outcomes from standard analytical techniques can be expertly predicted based on its molecular structure.
Caption: A self-validating workflow for the physicochemical analysis of the title compound.
Experimental Protocols for Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Expected Results (Expert Prediction):
-
¹H NMR: Two primary signals are expected. A singlet in the aliphatic region (approx. 1.5 ppm) corresponding to the six equivalent protons of the two gem-dimethyl groups at the C5 position. Another singlet further downfield (approx. 3.0 ppm) for the two protons of the CH₂ group at the C4 position.
-
¹³C NMR: Key signals would include those for the two methyl carbons, the quaternary C5 carbon, the methylene C4 carbon, and the sp² hybridized C3 carbon bonded to the chlorine atom (expected to be significantly downfield).
-
2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Methodology:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) interface.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Results: The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (133.58 g/mol ). A characteristic isotopic pattern for one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would provide definitive evidence of its presence.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify characteristic functional groups and bond types.
-
Methodology:
-
Place a small drop of the liquid sample between two KBr plates or use an ATR (Attenuated Total Reflectance) accessory.
-
Scan the sample over the mid-infrared range (approx. 4000-400 cm⁻¹).
-
-
Expected Results: The spectrum should feature C-H stretching vibrations from the methyl and methylene groups (~2850-3000 cm⁻¹). A key signal would be the C=N stretching vibration of the isoxazole ring, expected around 1600-1650 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards. Safety data indicates that related compounds can cause skin and eye irritation or damage.[8][9] It may also be harmful if inhaled or swallowed.[8]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly closed container in a dry, cool place away from heat and sources of ignition.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.[3]
References
- 1. Buy this compound | 326829-08-7 [smolecule.com]
- 2. This compound 95% | CAS: 326829-08-7 | AChemBlock [achemblock.com]
- 3. chembk.com [chembk.com]
- 4. Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | 326829-08-7 [chemicalbook.com]
- 5. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 6. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]
- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Unveiling of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the isoxazole scaffold, are of significant interest due to their diverse pharmacological activities. This guide provides an in-depth technical analysis of the spectroscopic data for a key isoxazoline derivative, 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural characteristics. This document will not only present the spectral data but also explore the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.
Molecular Structure and Isomeric Considerations
The structural integrity of a molecule is the foundation of its chemical and biological behavior. For this compound, its molecular framework dictates the spectroscopic signatures we observe.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its atomic arrangement.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal three distinct signals, corresponding to the three unique proton environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 | Singlet | 2H | CH₂ (C4) |
| ~1.4 | Singlet | 6H | 2 x CH₃ (C5) |
Disclaimer: These are predicted values and may vary slightly from experimental results.
The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, ensuring minimal interference with the analyte's signals[1]. The singlet nature of the methylene protons at C4 arises from the absence of adjacent protons for coupling. Similarly, the two methyl groups at C5 are equivalent and present as a single, sharp signal.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~155 | Quaternary | C=N (C3) |
| ~90 | Quaternary | C(CH₃)₂ (C5) |
| ~50 | Methylene | CH₂ (C4) |
| ~25 | Methyl | 2 x CH₃ (C5) |
Disclaimer: These are predicted values and may vary slightly from experimental results.
The downfield chemical shift of the C3 carbon is characteristic of a carbon atom involved in a C=N double bond within a heterocyclic ring. The quaternary carbon at C5 is shifted downfield due to the electronegative oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1620 | C=N stretch | Isoxazoline ring |
| ~1220 | C-N stretch | Isoxazoline ring |
| ~1150 | N-O stretch | Isoxazoline ring |
| ~800-600 | C-Cl stretch | Alkyl halide |
Disclaimer: These are predicted values and may vary slightly from experimental results.
The C=N stretching frequency in isoxazoline derivatives is a key diagnostic peak, typically appearing in the 1614-1625 cm⁻¹ region[2]. The presence of the N-O and C-N stretching bands further confirms the integrity of the isoxazoline ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion |
| 133/135 | [M]⁺ (Molecular Ion) |
| 118/120 | [M - CH₃]⁺ |
| 98 | [M - Cl]⁺ |
| 56 | [C₄H₈]⁺ |
Disclaimer: These are predicted fragmentation patterns and may vary based on the ionization method and energy.
The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Fragmentation of isoxazolines often involves the loss of substituents and cleavage of the heterocyclic ring.
Caption: A simplified representation of the predicted fragmentation pathway.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.
-
Ionization and Analysis: Utilize electron ionization (EI) at 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, grounded in the fundamental principles of spectroscopy and corroborated by literature on related compounds, offers a robust framework for its identification and further investigation. This guide serves as a testament to the power of modern analytical techniques in advancing chemical and pharmaceutical research.
References
An In-depth Technical Guide to 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole (CAS 326829-08-7): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole, identified by CAS number 326829-08-7, is a pivotal heterocyclic organic compound that has garnered significant interest in both the agrochemical and pharmaceutical sectors. Structurally, it is characterized by a five-membered dihydroisoxazole ring, featuring a chlorine substituent at the 3-position and two methyl groups at the 5-position.[1] This arrangement imparts unique chemical properties, particularly the reactivity of the chlorine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[2] This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of this compound, with a particular focus on its role as a key building block in the production of modern herbicides. We will delve into the mechanistic insights of its derivatives and provide detailed experimental protocols for its utilization in synthetic workflows.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions. Below is a table summarizing its key properties.
| Property | Value | Source |
| CAS Number | 326829-08-7 | N/A |
| Molecular Formula | C₅H₈ClNO | [3] |
| Molecular Weight | 133.58 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | ~20-21 °C | [3] |
| Boiling Point | ~112-116 °C | [3] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents | [3] |
| Synonyms | 3-chloro-5,5-dimethyl-4,5-dihydro-1,2-oxazole, 3-chloro-5,5-dimethyl-2-isoxazoline | N/A |
Core Application: Synthesis of the Herbicide Pyroxasulfone
The most significant industrial application of this compound is as a critical intermediate in the synthesis of the pre-emergence herbicide, pyroxasulfone. Pyroxasulfone is highly effective against a broad spectrum of grass and broadleaf weeds in various crops, including corn, soybeans, and wheat.
The synthetic pathway to pyroxasulfone leverages the reactivity of the chloro-substituent on the dihydroisoxazole ring. A key step involves the nucleophilic substitution of the chlorine atom with a sulfur-containing nucleophile.
Experimental Protocol: Synthesis of 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide
This protocol outlines the synthesis of a key intermediate in the production of pyroxasulfone, starting from this compound. This reaction is a prime example of the nucleophilic substitution at the C3 position of the dihydroisoxazole ring.
Reaction:
References
An In-Depth Technical Guide on the Mechanism of Action of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. While primarily recognized as a crucial intermediate in the synthesis of the herbicide pyroxasulfone, the inherent reactivity of the 3-chloro-4,5-dihydroisoxazole scaffold suggests a potential for direct biological activity through covalent modification of enzymatic targets. This document will first elucidate the well-established mechanism of its end-product, pyroxasulfone, which involves the inhibition of very-long-chain fatty acid biosynthesis in plants. Subsequently, a hypothesized mechanism of action for this compound as a covalent inhibitor will be presented, drawing parallels with the known reactivity of similar structures like the antibiotic acivicin. This guide will conclude with a proposed experimental workflow to investigate this hypothetical mechanism, providing a roadmap for future research into the bioactivity of this compound and its derivatives.
Introduction: A Tale of Two Mechanisms
This compound is a heterocyclic compound of significant interest in the agrochemical industry.[1] Its primary application lies in its role as a key precursor for the synthesis of pyroxasulfone, a potent pre-emergence herbicide.[1] Consequently, the most well-documented "mechanism of action" associated with this compound is, in fact, that of its ultimate product. However, the chemical structure of this compound, specifically the electrophilic 3-chloro-4,5-dihydroisoxazole moiety, warrants a deeper investigation into its own potential biological activity. This guide will therefore explore both the established, indirect mechanism via pyroxasulfone and a proposed, direct covalent inhibition mechanism.
The Established Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis by Pyroxasulfone
Pyroxasulfone, synthesized from this compound, is a highly effective herbicide classified in the Herbicide Resistance Action Committee (HRAC) Group K3.[2] Its mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[1][2] VLCFAs are crucial components of various cellular structures, including cuticular waxes and membranes, and their disruption leads to catastrophic failure in seedling development.[3]
The herbicidal effect of pyroxasulfone manifests as the inhibition of both root and shoot development in germinating weeds.[1] This is a direct consequence of its interference with multiple elongation steps in the VLCFA synthesis pathway.[1][2] Specifically, pyroxasulfone has been shown to inhibit the elongase reactions that convert C18:0 fatty acids progressively to longer chains, such as C20:0, C22:0, C24:0, C26:0, and C28:0.[1] This disruption leads to an accumulation of fatty acid precursors and a depletion of the essential VLCFAs required for proper plant growth and development.[1] The molecular targets of pyroxasulfone are the VLCFA elongases (VLCFAEs), a group of enzymes responsible for catalyzing these elongation steps.[1]
References
discovery and history of isoxazole compounds
An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. From its initial synthesis in the late 19th and early 20th centuries to its current status as a privileged scaffold in numerous FDA-approved drugs, the journey of isoxazole is a compelling narrative of chemical ingenuity and pharmacological discovery. This guide provides a comprehensive exploration of the , detailing the seminal synthetic methodologies, the identification of key natural products, and the evolution of their therapeutic applications. Through detailed protocols, comparative analyses, and workflow visualizations, we aim to provide researchers and drug development professionals with a deep, actionable understanding of this vital chemical entity.
Genesis of a Heterocycle: The Dawn of Isoxazole Chemistry
The story of isoxazole begins in the late 19th century, an era of foundational discoveries in organic chemistry. The initial recognition of the isoxazole cyclic structure is credited to the German chemist Ludwig Claisen in 1888, who correctly identified the structure of 3-methyl-5-phenylisoxazole.[1][2] However, the first definitive synthesis of the parent isoxazole ring was achieved by Claisen in 1903.[3] This landmark achievement laid the groundwork for over a century of research into this versatile heterocycle.
The Claisen Synthesis: A Foundational Method
Claisen's pioneering method involved the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4][5] In his 1903 synthesis, he utilized propargylaldehyde acetal, which upon oximation, cyclized to form the unsubstituted isoxazole ring.[3] This general approach, now known as the Claisen isoxazole synthesis, remains a fundamental method for constructing the isoxazole core.
The reaction proceeds via the formation of an imine (or oxime) at one carbonyl group, followed by an intramolecular nucleophilic attack from the hydroxylamine's oxygen onto the second carbonyl, and subsequent dehydration to form the aromatic ring.[4]
Experimental Protocol: Classical Claisen Isoxazole Synthesis
Objective: To synthesize 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl) and hydroxylamine.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base, such as sodium acetate (1.1 eq), to the flask. The base is necessary to liberate the free hydroxylamine from its salt.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by column chromatography or distillation to yield 3,5-dimethylisoxazole.
Causality and Insights: The primary limitation of the classical Claisen synthesis arises when using unsymmetrical 1,3-diketones. The initial condensation of hydroxylamine can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of regioisomeric isoxazoles, which can be challenging to separate.[5] This lack of regioselectivity was a significant driver for the development of more controlled synthetic strategies.
Unlocking the Synthetic Toolbox: The Rise of 1,3-Dipolar Cycloaddition
While the Claisen synthesis provided the initial entry into isoxazole chemistry, a more versatile and regioselective method emerged from the work of Adolfo Quilico between 1930 and 1946.[1][2] His studies on the reaction of nitrile oxides with unsaturated compounds laid the foundation for what would later be generalized by Rolf Huisgen as the 1,3-dipolar cycloaddition . This reaction is arguably the most powerful and widely used method for isoxazole synthesis today.[6][7]
The Huisgen 1,3-dipolar cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). The reaction with an alkyne directly yields a substituted isoxazole, typically with high regioselectivity.[8]
Diagram: Comparative Synthetic Workflows
The following diagram illustrates the fundamental difference between the Claisen condensation and the Huisgen cycloaddition pathways.
Caption: Comparison of Claisen vs. Huisgen pathways for isoxazole synthesis.
Experimental Protocol: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne via in situ nitrile oxide generation.
Methodology:
-
Reaction Setup: To a solution of the starting aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (Et₃N, 1.5 eq).
-
Nitrile Oxide Generation: Slowly add a solution of an oxidizing/halogenating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to the stirred mixture at 0 °C or room temperature. This step generates the hydroximoyl chloride intermediate, which is then dehydrochlorinated by the base to form the reactive nitrile oxide in situ.
-
Cycloaddition: Allow the reaction to stir at room temperature for 12-24 hours. The nitrile oxide, once formed, rapidly undergoes cycloaddition with the alkyne present in the reaction mixture.
-
Work-up and Isolation: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is typically purified by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Causality and Insights: The high regioselectivity of this reaction, particularly with terminal alkynes, is a key advantage. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne control the orientation of the addition, overwhelmingly favoring one regioisomer. This predictability is invaluable in complex molecule synthesis and drug discovery, where precise control over the substitution pattern is critical for biological activity.[5]
Nature's Blueprint: Isoxazoles in the Wild
The significance of the isoxazole scaffold is not purely a synthetic construct; nature also utilizes this ring system. The discovery of isoxazole-containing natural products provided crucial validation of their potential biological relevance. Among the most notable examples are ibotenic acid and its decarboxylated derivative, muscimol , which are found in the Amanita muscaria mushroom.[6][9]
-
Ibotenic Acid: An excitatory neurotoxin that acts as a potent agonist for NMDA and metabotropic glutamate receptors.
-
Muscimol: A potent and selective agonist for the GABA-A receptor, producing sedative-hypnotic and hallucinogenic effects.[6]
The discovery of these psychoactive compounds demonstrated that the isoxazole ring could effectively mimic neurotransmitters and interact with specific protein targets in the central nervous system, a foreshadowing of its future role in drug design.
The Pharmacological Era: Isoxazole as a Privileged Scaffold
The transition of isoxazole from a chemical curiosity to a mainstay of medicinal chemistry began with the development of sulfa drugs. The incorporation of an isoxazole ring into the sulfonamide structure led to compounds with improved pharmacokinetic and pharmacodynamic properties.
| Milestone/Drug | Year of Discovery/Release | Significance |
| Ludwig Claisen | 1903 | First synthesis of the parent isoxazole ring.[3] |
| Adolfo Quilico | 1930s-40s | Pioneered the synthesis of isoxazoles from nitrile oxides.[1][2] |
| Sulfisoxazole | ~1940s | An early and successful isoxazole-containing antibacterial sulfa drug.[1][3] |
| Sulfamethoxazole | 1961 | A widely used antibacterial agent, often combined with trimethoprim (co-trimoxazole).[3][9] |
| Cloxacillin/Dicloxacillin | ~1960s | Beta-lactamase-resistant penicillins featuring an isoxazolyl side chain.[6] |
| Leflunomide | 1998 | An isoxazole-based immunomodulatory drug for treating rheumatoid arthritis.[6][9] |
| Valdecoxib | 2001 | A selective COX-2 inhibitor for treating arthritis and pain (later withdrawn).[6][9] |
Case Study: Sulfamethoxazole
Sulfamethoxazole is a classic example of how the isoxazole ring can be used to modulate the properties of a pharmacophore. As a sulfonamide antibiotic, it acts by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The electron-withdrawing nature and steric profile of the 5-methylisoxazole group attached to the sulfonamide nitrogen were crucial for achieving the desired pKa, solubility, and protein binding characteristics, leading to a clinically effective antibiotic.[3]
Case Study: COX-2 Inhibitors
In the late 1990s and early 2000s, the isoxazole ring featured prominently in the design of selective cyclooxygenase-2 (COX-2) inhibitors like Valdecoxib.[6] In these diarylheterocyclic structures, the isoxazole core acts as a central scaffold, correctly orienting the aryl groups to fit into the active site of the COX-2 enzyme. This application highlighted the isoxazole's utility as a rigid and stable linker for constructing complex, three-dimensional pharmacophores.
Modern Perspectives and Future Directions
The historical evolution of isoxazole chemistry continues into the 21st century. Modern research focuses on developing more efficient, sustainable, and environmentally friendly synthetic methods. Recent advances include:
-
Green Chemistry Approaches: The use of ultrasound irradiation and microwave-assisted synthesis to accelerate reactions, improve yields, and reduce the need for hazardous solvents.[10][11]
-
Catalyst Development: The creation of novel copper-catalyzed and other transition-metal-catalyzed cycloaddition reactions that proceed under milder conditions with even greater efficiency and scope.[8][12][13]
-
New Therapeutic Targets: The application of isoxazole-based compounds to a growing list of diseases, including cancer, viral infections, and neurodegenerative disorders, demonstrates the scaffold's enduring versatility.[9][12][14]
The journey from Claisen's initial synthesis to the latest clinical candidates is a testament to the isoxazole's remarkable chemical and biological utility. Its rich history provides a robust foundation upon which future generations of scientists will continue to build, designing novel molecules to address unmet medical needs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, a key heterocyclic intermediate in the development of agrochemicals and pharmaceuticals.[1][2] The principal synthetic strategy discussed is the [3+2] cycloaddition reaction, a robust and widely utilized method for constructing the isoxazoline ring system.[3][4] We will detail a well-documented procedure involving the reaction of an in situ generated nitrile oxide precursor with isobutylene.[5] This guide explains the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization methods, and discusses critical safety considerations. The content is designed for researchers in organic synthesis, medicinal chemistry, and process development.
Introduction and Synthetic Rationale
The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged structure in modern chemistry due to its presence in numerous bioactive compounds and its utility as a versatile synthetic intermediate.[6] Specifically, 3-halo-substituted isoxazolines, such as this compound, serve as valuable electrophilic building blocks.[7][8] The title compound is a crucial precursor in the industrial synthesis of pyroxasulfone, a potent herbicide.[5]
The most effective and convergent strategy for constructing the 5,5-dimethyl-4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[7][9] This pericyclic reaction is known for its high regio- and stereoselectivity.[7] The protocol detailed herein utilizes isobutylene (2-methylpropene) as the dipolarophile and a chloro-substituted nitrile oxide generated in situ from a stable precursor, hydroxycarbonimidic dichloride. This method, adapted from established industrial processes, offers a reliable and scalable route to the target molecule.[5]
Reaction Mechanism and Workflow
The core transformation is a [3+2] cycloaddition. The reaction proceeds through a concerted mechanism where the 1,3-dipole (chloronitrile oxide, generated in situ) reacts with the π-system of the dipolarophile (isobutylene).
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: first, the preparation of the key intermediate, hydroxycarbonimidic dichloride, followed by the cycloaddition to yield the final product.
Diagram 1: High-level workflow for the synthesis of the target isoxazoline.
Detailed Experimental Protocol
This protocol is based on the multi-step synthesis outlined by Syngenta Crop Protection, ensuring industrial relevance and scalability.[5]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| Glyoxylic Acid | 298-12-4 | C₂H₂O₃ | 74.04 | Starting material for precursor |
| Hydroxylamine Sulfate | 10039-54-0 | (NH₃OH)₂SO₄ | 164.14 | Reagent for oxime formation |
| Chlorine Gas | 7782-50-5 | Cl₂ | 70.91 | Chlorinating agent |
| Isobutylene (2-Methylpropene) | 115-11-7 | C₄H₈ | 56.11 | Gaseous alkene; dipolarophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base for cycloaddition |
| n-Butyl Acetate | 123-86-4 | C₆H₁₂O₂ | 116.16 | Organic solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Base |
Step-by-Step Procedure
Safety Precaution: This synthesis involves hazardous materials, including chlorine gas and flammable isobutylene. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
Part A: Synthesis of Hydroxycarbonimidic Dichloride [5]
-
Oxime Formation: React glyoxylic acid with hydroxylamine sulfate in the presence of a base (e.g., sodium hydroxide) and a buffering agent to produce hydroxyiminoacetic acid.
-
Chlorination: The resulting hydroxyiminoacetic acid is then treated with a chlorinating agent. A patent describes reacting it with chlorine gas in an aqueous medium, which is then extracted into an organic solvent like n-butyl acetate.[5] This yields a solution of hydroxycarbonimidic dichloride, which is used directly in the next step.
Part B: [3+2] Cycloaddition [5]
-
Reactor Setup: To a suitable pressure-rated reactor equipped with a stirrer, gas inlet, and temperature control, add a suspension of potassium carbonate (base) in n-butyl acetate.
-
Reagent Addition: Add the n-butyl acetate solution of hydroxycarbonimidic dichloride from Part A to the reactor.
-
Isobutylene Introduction: Cool the reactor to the target temperature (see Table 2). Begin bubbling isobutylene gas through the reaction mixture with vigorous stirring. The reaction is typically performed under a positive pressure of isobutylene.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to track the consumption of the hydroxycarbonimidic dichloride precursor.
-
Workup: Once the reaction is complete, vent the excess isobutylene safely. Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Purification: The filtrate, containing the product in n-butyl acetate, can be concentrated under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[1]
Key Reaction Parameters
| Parameter | Value / Condition | Rationale / Reference |
| Cycloaddition Temperature | 10–70 °C (40 °C preferred) | Balances reaction rate and stability of the nitrile oxide intermediate. Higher temperatures can lead to side reactions.[5] |
| Base | Potassium Carbonate (K₂CO₃) | Acts as a proton scavenger to facilitate the in situ generation of the chloronitrile oxide from its precursor.[5] |
| Solvent | n-Butyl Acetate | An appropriate solvent for extracting the precursor and for the cycloaddition reaction itself.[5] |
| Monitoring | Gas Chromatography (GC) | Allows for tracking the conversion of the starting material to ensure the reaction goes to completion.[5] |
| Expected Yield | >85% (based on conversion) | The cycloaddition is generally a high-yielding reaction under optimized conditions.[4][5] |
Product Characterization
The identity and purity of the synthesized this compound (CAS: 326829-08-7) should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the two gem-dimethyl protons (C(CH₃)₂) and a singlet for the methylene protons (-CH₂-) of the isoxazoline ring.
-
¹³C NMR: Signals corresponding to the quaternary C5 carbon, the gem-dimethyl carbons, the C4 methylene carbon, and the C3 carbon bearing the chlorine atom are expected.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₅H₈ClNO (M.W. 133.58), with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching and a characteristic C=N stretching frequency for the isoxazoline ring.
Concluding Remarks
The 1,3-dipolar cycloaddition provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling reaction parameters such as temperature and stoichiometry, high yields of this valuable synthetic intermediate can be achieved. The protocol described offers a scalable method rooted in established industrial processes, making it suitable for both academic research and process development applications.
References
- 1. chembk.com [chembk.com]
- 2. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2020240392A1 - Process for preparation of pyroxasulfone - Google Patents [patents.google.com]
- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound that has emerged as a valuable and versatile intermediate in modern organic synthesis. Its unique structural features, particularly the reactive C-Cl bond at the 3-position of the dihydroisoxazole ring, render it a powerful building block for the construction of a diverse array of more complex molecules. The dihydroisoxazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and natural products. The strategic placement of a chloro substituent provides a handle for a variety of chemical transformations, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and ring-opening reactions to access acyclic structures with valuable functional groups.
This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this intermediate in their synthetic endeavors. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative scientific literature.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈ClNO | [1][2][3] |
| Molecular Weight | 133.58 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 112-116 °C (Predicted: 132.1 ± 23.0 °C) | [1][3] |
| Melting Point | ~20-21 °C | [1][3] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in many organic solvents | [1][3] |
| CAS Number | 326829-08-7 | [2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) ~1.4-1.6 (s, 6H, 2 x CH₃)
-
δ (ppm) ~2.9-3.1 (s, 2H, CH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ (ppm) ~25-28 (2 x CH₃)
-
δ (ppm) ~50-55 (CH₂)
-
δ (ppm) ~85-90 (C(CH₃)₂)
-
δ (ppm) ~155-160 (C=N)
-
Synthesis of this compound
The synthesis of 3-chloro-4,5-dihydroisoxazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[5] For the target molecule, this involves the reaction of chloronitrile oxide with 2-methylpropene (isobutylene). The chloronitrile oxide is typically generated in situ from a suitable precursor. A highly effective and contemporary method involves the use of an aldoxime and a chlorinating agent like N-chlorosuccinimide (NCS).[6]
Protocol 1: One-Pot Synthesis from Isobutyraldoxime
This protocol is based on the general method for the synthesis of 3-chloroisoxazolines from aldoximes and NCS.[6][7]
Materials:
-
Isobutyraldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
2-Methylpropene (isobutylene)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Pressure vessel or a flask fitted with a balloon of isobutylene
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isobutyraldoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Chlorination: To the cooled solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at 0 °C for 1 hour.
-
Formation of Nitrile Oxide: Slowly add triethylamine (Et₃N) (1.2 eq) dropwise to the reaction mixture at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed. Stir the mixture at 0 °C for an additional 30 minutes.
-
Cycloaddition: Introduce 2-methylpropene (isobutylene) (2.0-3.0 eq) to the reaction mixture. This can be done by bubbling the gas through the solution or by conducting the reaction in a sealed pressure vessel charged with isobutylene. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Causality and Experimental Choices:
-
The use of NCS provides a mild and effective method for the in situ generation of the hydroximoyl chloride intermediate.
-
Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, forming the reactive chloronitrile oxide dipole.
-
The reaction is performed at low temperatures initially to control the exothermic chlorination and subsequent nitrile oxide formation.
-
An excess of the volatile 2-methylpropene is used to drive the cycloaddition to completion.
Applications in Synthetic Chemistry
Nucleophilic Substitution Reactions
The C-Cl bond at the 3-position of the dihydroisoxazole ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.
Protocol 2: Synthesis of a 3-Amino-5,5-dimethyl-4,5-dihydroisoxazole Derivative
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add N,N-dimethylformamide (DMF), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(benzylamino)-5,5-dimethyl-4,5-dihydroisoxazole.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful transformations.
This reaction allows for the coupling of the isoxazole core with aryl or vinyl boronic acids.[8][9]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain 3-phenyl-5,5-dimethyl-4,5-dihydroisoxazole.
This reaction facilitates the coupling with terminal alkynes, introducing an alkynyl moiety at the 3-position. Copper-free conditions are often preferred to avoid homo-coupling of the alkyne.[10][11][12]
Protocol 4: Copper-Free Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), triphenylphosphine (0.06 eq), and cesium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile, followed by phenylacetylene (1.5 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the mixture, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-(phenylethynyl)-5,5-dimethyl-4,5-dihydroisoxazole.
Ring-Opening Reactions
The N-O bond of the dihydroisoxazole ring can be cleaved under reductive conditions, providing access to valuable acyclic β-hydroxy ketones.[13][14] This transformation is a powerful tool for introducing complex functionality.
Protocol 5: Reductive Ring-Opening to a β-Hydroxy Ketone
This protocol is a representative procedure for the reductive cleavage of the N-O bond. The intermediate from a Suzuki coupling (Protocol 3) is used as the starting material.
Materials:
-
3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve 3-phenyl-5,5-dimethyl-4,5-dihydroisoxazole (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for an additional 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
-
Work-up: Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the corresponding β-hydroxy ketone.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile synthetic intermediate. Its ability to undergo a range of transformations, including nucleophilic substitution, cross-coupling, and ring-opening reactions, makes it an invaluable tool for the synthesis of diverse and complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in advancing these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. 326829-08-7|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
reaction of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with nucleophiles
An In-Depth Guide to the Nucleophilic Substitution Reactions of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole for Synthetic and Medicinal Chemistry
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. This versatile heterocyclic compound serves as a valuable building block in organic synthesis and drug discovery, owing to the electrophilic nature of the C3 position, which is primed for nucleophilic attack. The protocols and mechanistic insights detailed herein are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] The ability to functionalize the 3-position of the 5,5-dimethyl-4,5-dihydroisoxazole core through nucleophilic substitution opens a gateway to novel chemical entities with potential therapeutic applications.[6][7]
The chlorine atom at the C3 position acts as a competent leaving group, facilitating reactions with a diverse range of nucleophiles. This guide will explore the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its practical application.
Mechanistic Overview: The Addition-Elimination Pathway
The does not typically follow a classic SN1 or SN2 pathway. Instead, the prevailing mechanism is a nucleophilic aromatic-like substitution, commonly referred to as an addition-elimination mechanism.[8] This pathway is characteristic of substitutions on sp²-hybridized carbons in electron-deficient heterocyclic systems.
The key steps are:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C3 position, which bears the chlorine leaving group. This attack is perpendicular to the plane of the ring system and results in the formation of a tetrahedral intermediate.
-
Formation of a Meisenheimer-like Intermediate: The resulting intermediate is a high-energy, anionic species where the negative charge is delocalized onto the electronegative oxygen and nitrogen atoms of the isoxazoline ring, providing stabilization.
-
Elimination of the Leaving Group: The intermediate collapses, re-forming the carbon-nitrogen double bond and expelling the chloride ion as the leaving group. This step is typically fast and irreversible.
This mechanism is favored due to the electronic properties of the dihydroisoxazole ring, where the electronegative heteroatoms withdraw electron density, making the C3 position susceptible to nucleophilic attack.[9][10]
Caption: Proposed Addition-Elimination mechanism for nucleophilic substitution.
Scope of Nucleophiles and Reaction Conditions
A wide variety of nucleophiles can be successfully employed to displace the C3-chloro substituent. The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions.
| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Product Type |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | - | Methanol (MeOH) | 25 - 60 | 3-Methoxy- |
| Sodium Hydroxide (NaOH) | - | Dioxane/H₂O | 50 - 100 | 3-Hydroxy- | |
| N-Nucleophiles | Piperidine | Triethylamine (TEA) | Acetonitrile (MeCN) | 25 - 82 | 3-(Piperidin-1-yl)- |
| Aniline | K₂CO₃ | Dimethylformamide (DMF) | 80 - 120 | 3-(Phenylamino)- | |
| 1H-Imidazole | NaH | Tetrahydrofuran (THF) | 0 - 66 | 3-(Imidazol-1-yl)- | |
| S-Nucleophiles | Sodium Thiophenoxide | - | Ethanol (EtOH) | 25 - 78 | 3-(Phenylthio)- |
| Ethanethiol | NaH | THF | 0 - 50 | 3-(Ethylthio)- | |
| C-Nucleophiles | Terminal Alkynes (Sonogashira) | Pd/Cu catalyst, Base | Toluene/DIPA | 50 - 100 | 3-Alkynyl- |
Table 1: Representative Reaction Conditions for Various Nucleophiles. This table summarizes typical experimental parameters for the reaction of this compound with common classes of nucleophiles.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for synthetic exploration. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[11]
Protocol 1: Synthesis of 3-(Piperidin-1-yl)-5,5-dimethyl-4,5-dihydroisoxazole (N-Nucleophile)
This protocol details a standard procedure for the amination of the title compound. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 133.58 | 500 mg | 3.74 |
| Piperidine | 85.15 | 478 mg (0.55 mL) | 5.61 (1.5 eq) |
| Triethylamine (TEA) | 101.19 | 568 mg (0.78 mL) | 5.61 (1.5 eq) |
| Acetonitrile (MeCN) | - | 15 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 3.74 mmol).
-
Add acetonitrile (15 mL) to dissolve the starting material.
-
To the stirred solution, add piperidine (0.55 mL, 5.61 mmol), followed by triethylamine (0.78 mL, 5.61 mmol).
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Caption: A typical workflow for synthesis and purification.
Protocol 2: Synthesis of 5,5-dimethyl-3-(phenylthio)-4,5-dihydroisoxazole (S-Nucleophile)
This protocol describes the reaction with a soft sulfur nucleophile. These reactions are often rapid and proceed cleanly at room temperature.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 133.58 | 500 mg | 3.74 |
| Thiophenol | 110.18 | 454 mg (0.41 mL) | 4.11 (1.1 eq) |
| Sodium Hydride (60% in mineral oil) | 40.00 | 165 mg | 4.11 (1.1 eq) |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (165 mg, 4.11 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of thiophenol (0.41 mL, 4.11 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir for 20 minutes at 0°C to allow for the formation of sodium thiophenoxide.
-
To this mixture, add a solution of this compound (500 mg, 3.74 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C.
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the desired thioether.
Applications and Significance
The functionalized 5,5-dimethyl-4,5-dihydroisoxazole derivatives synthesized via these methods are of significant interest in medicinal chemistry and materials science.[2] The isoxazoline core is a bioisostere for various functional groups and can modulate the physicochemical properties of a molecule, improving parameters such as solubility, metabolic stability, and cell permeability.
Derivatives have been investigated as:
-
Herbicidal Agents: Certain sulfonyl-containing derivatives have shown promise as inhibitors of very-long-chain fatty acid synthesis.[6]
-
Antibacterial Agents: Benzamide derivatives incorporating the dihydroisoxazole moiety have been developed as potent inhibitors of the bacterial cell division protein FtsZ, showing activity against multidrug-resistant Staphylococcus aureus.[4]
-
Anti-inflammatory Drugs: Specific substituted dihydroisoxazoles have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][5]
The synthetic versatility demonstrated in this guide allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. chembk.com [chembk.com]
experimental procedure for pyroxasulfone synthesis from isoxazole intermediate
Application Note & Protocol
Topic: Experimental Procedure for the Synthesis of Pyroxasulfone from an Isoxazole Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyroxasulfone is a pre-emergence herbicide highly effective for the control of annual grasses and various broadleaf weeds.[1][2] It functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, a mechanism that disrupts cell membrane formation and ultimately prevents weed seedling establishment.[3][4][5] This application note provides a detailed, three-step experimental protocol for the synthesis of pyroxasulfone. The synthesis commences with a Mannich reaction involving a key 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole intermediate, followed by an alkylation to introduce the difluoromethoxy group, and concludes with an oxidation to yield the final sulfone product. This guide is designed for researchers in agrochemistry and synthetic organic chemistry, offering in-depth procedural details, explanations for experimental choices, safety protocols, and methods for in-process monitoring and final product characterization.
Introduction and Scientific Background
The development of novel herbicides with high efficacy at low application rates is critical for sustainable agriculture. Pyroxasulfone, developed by Kumiai Chemical Industry Co., Ltd., represents a significant advancement in this area.[6] Its chemical structure, 3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethylisoxazole, contains a unique combination of a pyrazole core and an isoxazole moiety, which are crucial for its biological activity.
The synthetic pathway detailed herein is based on a robust and scalable method described in the patent literature.[6] It leverages a Mannich reaction to efficiently couple the pyrazole and isoxazole precursors. This is followed by a difluoromethylation and a final oxidation step. Understanding the causality behind each step is key to a successful synthesis:
-
Mannich Reaction: This one-pot, multi-component reaction is an efficient method for C-C bond formation. Here, it is used to construct the thioether backbone of the molecule by combining the pyrazole, an in-situ generated formaldehyde equivalent (from paraformaldehyde), and the mercapto-isoxazole intermediate under acidic conditions.
-
Difluoromethylation: The introduction of the difluoromethoxy group at the C5 position of the pyrazole ring is critical for the herbicidal activity of pyroxasulfone. This is achieved through nucleophilic substitution using monochlorodifluoromethane.
-
Oxidation: The final step involves the selective oxidation of the thioether linkage to a sulfone. This transformation is essential, as the sulfone moiety is a key pharmacophore responsible for the compound's mode of action. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.[7]
Overall Synthesis Workflow
The synthesis is a linear, three-step process starting from commercially available or readily synthesized precursors.
Caption: Workflow diagram of the three-step synthesis of Pyroxasulfone.
Reagents, Equipment, and Safety
Reagent and Materials Summary
| Reagent | CAS No. | Supplier Recommendation | Purpose |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 13911-33-2 | Sigma-Aldrich, TCI | Pyrazole starting material |
| Paraformaldehyde | 30525-89-4 | Acros Organics | Formaldehyde source for Mannich Rxn |
| Piperidine | 110-89-4 | Sigma-Aldrich | Base/catalyst for Mannich Rxn |
| Hydrochloric Acid (37% aq.) | 7647-01-0 | Fisher Scientific | Acid catalyst for Mannich Rxn |
| 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole | 145925-50-6 | Custom Synthesis | Isoxazole intermediate |
| Ethanol (Anhydrous) | 64-17-5 | Decon Labs | Reaction Solvent |
| Monochlorodifluoromethane (HCFC-22) | 75-45-6 | Gas Cylinder Supplier | Alkylating agent |
| Sodium Hydroxide | 1310-73-2 | Sigma-Aldrich | Base for alkylation |
| Hydrogen Peroxide (30% aq.) | 7722-84-1 | Fisher Scientific | Oxidizing agent |
| Acetic Acid (Glacial) | 64-19-7 | VWR Chemicals | Solvent/catalyst for oxidation |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Extraction Solvent |
| Sodium Bicarbonate, Sodium Sulfite, Brine | Various | Standard Lab Grade | Work-up reagents |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | Standard Lab Grade | Drying agent |
Equipment
-
Glass-lined or round-bottom flasks (100 mL to 1 L, depending on scale) equipped with magnetic stirrers or overhead mechanical stirrers.
-
Reflux condenser and heating mantle with temperature controller.
-
Pressure-rated reaction vessel for handling monochlorodifluoromethane gas.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnels).
-
Büchner funnel and vacuum filtration apparatus.
-
Rotary evaporator.
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
Critical Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[8][9]
-
Paraformaldehyde: Toxic by inhalation and ingestion. Avoid creating dust.
-
Piperidine/Hydrochloric Acid: Corrosive and volatile. Handle with care.
-
Monochlorodifluoromethane: A pressurized gas. Use only in a pressure-rated vessel with appropriate gauges and safety relief valves. Work in a well-ventilated area to avoid asphyxiation risk.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials and metals, as it can cause fire or explosion.[7] Always add the peroxide to the reaction mixture slowly to control the exothermic reaction. Use a blast shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents before disposal.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN101253175A.[6]
Part A: Synthesis of Intermediate A
{4-[[(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)thio]methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol}
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethanol (80 mL).
-
Reagent Addition: At room temperature, sequentially add 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (33.2 g, 0.20 mol), paraformaldehyde (6.0 g, 0.20 mol), piperidine (17.0 g, 0.20 mol), and 37% hydrochloric acid (20 g).
-
Causality Note: The acidic environment facilitates the formation of the electrophilic iminium ion from piperidine and formaldehyde, which is essential for the electrophilic aromatic substitution on the electron-rich pyrazole ring.
-
-
Initial Reaction: Heat the mixture to 80°C and stir for 4 hours. The reaction progress should be monitored by HPLC to confirm the consumption of the starting pyrazol-5-ol.
-
Isoxazole Addition: After the initial 4 hours, add 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole (43.2 g, 0.30 mol) to the reaction mixture.
-
Causality Note: The mercapto group of the isoxazole acts as a nucleophile, displacing the piperidine group from the Mannich base intermediate to form the stable thioether linkage.
-
-
Completion of Reaction: Continue to stir the reaction at 80°C for an additional 4 hours. Monitor the reaction by HPLC until the isoxazole starting material is consumed.
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water (40 mL) and stir vigorously for 2 hours to form a slurry. This step helps to precipitate the product while dissolving inorganic salts and other water-soluble impurities.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional deionized water (2 x 20 mL).
-
Dry the solid under vacuum at 50°C to a constant weight.
-
Expected Outcome: ~57 g of Intermediate A as a white solid (Yield: ~92%). Purity should be >99% as determined by HPLC.
-
Part B: Synthesis of Intermediate B
{3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfanyl-5,5-dimethyl-4,5-dihydro-1,2-oxazole}[10]
-
Reaction Setup: In a pressure-rated vessel equipped for gas handling, dissolve Intermediate A (57.0 g, ~0.18 mol) in a suitable solvent like DMF or acetonitrile (150 mL). Add a base such as powdered sodium hydroxide or potassium carbonate (~1.5 equivalents).
-
Alkylation Reaction: Seal the vessel, purge with nitrogen, and then introduce monochlorodifluoromethane gas, pressurizing the vessel according to established safety protocols for this reagent. Heat the mixture (e.g., to 60-70°C) and stir.
-
Causality Note: The base deprotonates the hydroxyl group of the pyrazole, forming a nucleophilic phenoxide that attacks the monochlorodifluoromethane, displacing the chloride and forming the desired difluoromethoxy ether.
-
-
Monitoring and Work-up: Monitor the reaction by HPLC. Once complete, cool the vessel, vent any excess gas safely, and proceed with an aqueous work-up. Partition the mixture between water and an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Intermediate B.
Part C: Synthesis of Pyroxasulfone
{3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl-5,5-dimethyl-4,5-dihydro-1,2-oxazole}
-
Reaction Setup: In a 250 mL flask, dissolve the crude Intermediate B (~0.18 mol) in glacial acetic acid (100 mL). Place the flask in an ice-water bath to control the temperature.
-
Oxidation: Slowly add 30% hydrogen peroxide (~2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 30°C.
-
Causality Note: Hydrogen peroxide in an acidic medium is a potent oxidizing agent that converts the sulfide (Intermediate B) to the corresponding sulfone (Pyroxasulfone). The reaction is highly exothermic and must be controlled to prevent runaway reactions and side product formation.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by HPLC for the disappearance of Intermediate B.
-
Quenching and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite to quench any excess hydrogen peroxide until a starch-iodide paper test is negative.
-
Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 75 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude Pyroxasulfone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure Pyroxasulfone as a white solid.
-
Expected Outcome: High purity (>98%) Pyroxasulfone. The overall yield from Intermediate A is typically in the range of 80-90%.
-
Characterization
-
HPLC: To monitor reaction progress and determine the purity of intermediates and the final product. A C18 column with a water/acetonitrile gradient is a suitable starting point.
-
¹H and ¹⁹F NMR: To confirm the chemical structure. Key signals to look for include the dimethyl groups on the isoxazole ring, the methylene bridge protons, the N-methyl group, and the characteristic triplet for the CHF₂ group in the ¹H spectrum, as well as signals for the CF₃ and CHF₂ groups in the ¹⁹F spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₄F₅N₃O₄S, MW: 391.32 g/mol ).[6]
References
- 1. pomais.com [pomais.com]
- 2. weedcontroljournal.org [weedcontroljournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Preparation method of pyroxasulfone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. data.epo.org [data.epo.org]
- 8. biosynth.com [biosynth.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemscene.com [chemscene.com]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Isoxazole Derivatives
Abstract
Isoxazole derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The precise structural and analytical characterization of these heterocyclic compounds is paramount for ensuring their identity, purity, and quality, which are critical prerequisites for drug discovery and development. This guide provides a detailed overview of the primary analytical techniques employed for the comprehensive characterization of isoxazole derivatives. We offer not only step-by-step protocols but also the underlying scientific rationale for experimental choices, field-proven insights for data interpretation, and troubleshooting advice. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this important class of molecules.
The Strategic Importance of Multi-Technique Characterization
The unambiguous characterization of a synthesized isoxazole derivative is not achievable through a single analytical method. Instead, a strategic, orthogonal approach is required where each technique provides a unique and complementary piece of the structural puzzle. A typical workflow involves a tiered analysis: initial confirmation of molecular weight and purity, followed by detailed structural elucidation, and culminating in the definitive determination of the three-dimensional structure.
This guide is structured around the core analytical techniques that form the foundation of this workflow. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system.
Figure 1: A logical workflow for the comprehensive characterization of a novel isoxazole derivative, highlighting the interplay between different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Architecture
Principle & Application: NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules, including isoxazole derivatives.[1][6] It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C), their connectivity, and spatial relationships. For isoxazoles, NMR is crucial for definitively distinguishing between isomers (e.g., 3,5-disubstituted vs. 2,5-disubstituted), which often possess very similar physical properties but different biological activities.[7]
Expertise & Causality: The isoxazole ring has a unique electronic structure that gives rise to characteristic chemical shifts for its ring protons and carbons. The lone proton on the isoxazole ring typically appears as a singlet in the ¹H NMR spectrum, with a chemical shift that is highly sensitive to the nature and position of substituents.[7] Two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing long-range correlations between protons and carbons, allowing for the unambiguous assignment of substituent positions on the ring.[8]
Key Quantitative Data:
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Isoxazole H-4 | 6.5 - 7.0[7] | 98 - 115[2] | The exact position is highly dependent on the electronic nature of substituents at C-3 and C-5. |
| Isoxazole C-3 | - | 155 - 165[2][9] | Often coupled to protons on the adjacent substituent. |
| Isoxazole C-4 | 6.5 - 7.0[7] | 98 - 115[2] | The only carbon on the ring directly bonded to a proton. |
| Isoxazole C-5 | - | 166 - 175[2] | Typically the most downfield carbon signal of the ring. |
Protocol: ¹H and ¹³C NMR Analysis of an Isoxazole Derivative
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
Isoxazole derivative sample (1-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS, often included in solvent)
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified isoxazole derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble. DMSO-d₆ is a good alternative for more polar compounds.[2]
-
Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Collect 8 to 16 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so more scans are required.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds.
-
Collect 128 to 1024 scans, depending on the sample concentration and instrument sensitivity.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain a flat baseline.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS at 0.00 ppm. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the molecular structure. Correlate with 2D NMR data (HSQC, HMBC) if acquired.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Principle & Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision. It is a cornerstone technique for confirming the successful synthesis of the target molecule.[1][10] Furthermore, tandem MS (MS/MS) techniques induce fragmentation of the molecular ion, and the resulting pattern provides valuable structural information that can help differentiate isomers.[11]
Expertise & Causality: The fragmentation of the isoxazole ring is predictable and highly informative. A common pathway involves the cleavage of the weak N-O bond, followed by rearrangement.[7] The resulting fragment ions, such as acylium ions, can be diagnostic for the substitution pattern on the ring. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy (typically <5 ppm) to determine the elemental formula of the molecule.[8][12]
Figure 2: A simplified workflow for a tandem mass spectrometry (MS/MS) experiment used to analyze isoxazole fragmentation.
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
Objective: To confirm the molecular weight and elemental composition of an isoxazole derivative.
Materials:
-
Purified isoxazole derivative sample (~0.1 mg)
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
Formic acid (for promoting ionization in positive mode)
-
2 mL autosampler vial
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to create a final working solution of ~1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be optimized for the instrument.
-
Transfer the final solution to an autosampler vial.
-
-
Instrument Setup (LC-MS or Direct Infusion):
-
The sample can be introduced via direct infusion using a syringe pump or through an HPLC system.
-
Set the mass spectrometer to operate in positive ion mode (for detecting [M+H]⁺) or negative ion mode (for [M-H]⁻), depending on the compound's structure. Most isoxazoles ionize well in positive mode.
-
Calibrate the mass analyzer using a known calibration standard immediately before the run to ensure high mass accuracy.
-
-
Data Acquisition (Full Scan Mode):
-
Set the ESI source parameters: optimize capillary voltage, gas flow, and temperature.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
Ensure the resolution is set to a high value (e.g., >10,000 FWHM) to enable accurate mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the measured mass to the theoretical mass of the expected compound. The mass error should ideally be less than 5 ppm.
-
If fragmentation is observed in the source, analyze the major fragment ions to see if they align with expected fragmentation pathways.[13]
-
High-Performance Liquid Chromatography (HPLC): Purity and Isomer Separation
Principle & Application: HPLC is the workhorse for assessing the purity of synthesized compounds and for separating mixtures.[10] For isoxazole derivatives, reverse-phase HPLC (RP-HPLC) is most commonly used. It separates compounds based on their hydrophobicity, allowing for the quantification of the main product and any impurities or unreacted starting materials. It can also be adapted to separate closely related isomers.[14]
Expertise & Causality: The choice of column and mobile phase is critical. A C18 column is a robust starting point for most isoxazole derivatives. The mobile phase typically consists of an aqueous component (water with an acid modifier like formic or phosphoric acid) and an organic component (acetonitrile or methanol).[14] A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to elute all components with good peak shape in a reasonable time.
Protocol: Reverse-Phase HPLC Purity Analysis
Objective: To determine the purity of a synthesized isoxazole derivative.
Materials:
-
Purified isoxazole derivative sample (~1 mg)
-
HPLC-grade solvents: Acetonitrile (MeCN) and Water
-
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
2 mL autosampler vial
Methodology:
-
Sample and Mobile Phase Preparation:
-
Prepare a sample stock solution at ~1 mg/mL in acetonitrile or a mixture of acetonitrile and water.
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both mobile phases before use to prevent blockages and baseline noise.
-
-
Instrument Setup (HPLC with UV Detector):
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Set the column oven temperature to a stable value (e.g., 25-30 °C).
-
Set the UV detector to a wavelength where the compound has strong absorbance (determined by UV-Vis spectroscopy, often around 254 nm).
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.
-
Inject 5-10 µL of the sample.
-
Run a gradient program. A typical starting gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main peak by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
This method assumes all compounds have a similar response factor at the chosen wavelength. For precise quantification, a calibration curve with a known standard is required.
-
X-ray Crystallography: The Gold Standard for Structure
Principle & Application: Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic and molecular structure of a compound in the solid state.[15] It is considered the "gold standard" for structural validation, yielding precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR).[15][16]
Expertise & Causality: The primary challenge of this technique is not the analysis itself, but growing a single crystal of sufficient size and quality. This often requires extensive screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, its diffraction pattern is used to generate an electron density map, from which the molecular structure is solved and refined.[15]
Protocol: Growing Crystals for X-ray Diffraction
Objective: To grow single crystals of an isoxazole derivative suitable for X-ray analysis.
Materials:
-
Highly purified isoxazole derivative (>98% purity)
-
A range of high-purity solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Small glass vials (1-2 mL) or test tubes
Methodology (Slow Evaporation - A Common Starting Point):
-
Solvent Screening:
-
Test the solubility of your compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.
-
-
Crystal Growth:
-
Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filter the solution through a small cotton plug into a clean vial to remove any dust or particulate matter.
-
Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Store the vial in a vibration-free location.
-
-
Monitoring and Harvesting:
-
Monitor the vial periodically for crystal formation.
-
Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested using a spatula or loop and coated in a cryoprotectant (e.g., paratone oil) for analysis.[15]
-
Vibrational Spectroscopy (FTIR) and Elemental Analysis
FTIR Spectroscopy: Provides information about the functional groups present in a molecule. For isoxazoles, key vibrational bands include the C=N stretch (around 1610-1620 cm⁻¹) and the N-O stretch (around 1405 cm⁻¹).[7][9] It serves as a quick and simple qualitative check to confirm the presence of the heterocyclic ring and other functional groups.[17]
Elemental Analysis: This combustion analysis technique determines the percentage composition of C, H, and N in the compound. The experimental percentages are compared to the theoretical values for the proposed molecular formula. A match within ±0.4% is considered strong evidence for the proposed formula, complementing the accurate mass data from HRMS.[10][18]
References
- 1. ijcrt.org [ijcrt.org]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. sarpublication.com [sarpublication.com]
- 6. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its prevalence in medicinal chemistry is particularly noteworthy, with isoxazole-containing molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibiotic properties. The 3,5-disubstitution pattern is a common motif in these bioactive compounds, making the development of efficient and versatile synthetic routes to this scaffold a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth exploration of robust and field-proven one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles, with a focus on the underlying chemical principles and practical experimental guidance.
Core Synthetic Strategy: The [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The most prevalent and versatile approach for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a terminal alkyne.[1][2][3][4][5][6][7][8] This reaction is highly efficient and typically proceeds with excellent regioselectivity to afford the desired 3,5-disubstituted isomer. The primary challenge in this synthesis is the transient nature of nitrile oxides, which are prone to dimerization.[2] Consequently, one-pot procedures where the nitrile oxide is generated in situ and immediately trapped by the alkyne are highly favored.
The general workflow for this one-pot synthesis involves three key steps that occur sequentially in the same reaction vessel:
-
Oxime Formation: An aldehyde is condensed with hydroxylamine to form the corresponding aldoxime.
-
Nitrile Oxide Generation: The aldoxime is oxidized to generate the reactive nitrile oxide intermediate.
-
[3+2] Cycloaddition: The nitrile oxide undergoes a cycloaddition reaction with a terminal alkyne to form the 3,5-disubstituted isoxazole ring.
The choice of oxidant in the second step is crucial and defines the specific protocol. Below, we detail the most reliable and widely adopted methods.
Methodology 1: Copper(I)-Catalyzed One-Pot Synthesis
The copper(I)-catalyzed variant of the one-pot synthesis is a highly reliable and extensively utilized method that proceeds under mild conditions and tolerates a broad range of functional groups.[2][5][9][10][11] The copper(I) catalyst plays a dual role: it facilitates the formation of a copper(I) acetylide, which then undergoes a stepwise addition with the in situ generated nitrile oxide, leading to high regioselectivity for the 3,5-disubstituted product.[2][9]
Reaction Workflow:
Caption: Workflow for the Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles.
Detailed Protocol: Synthesis of 3-Phenyl-5-(phenylethynyl)isoxazole
Materials:
-
Benzaldehyde (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Hydroxylamine hydrochloride (1.05 eq)
-
Sodium hydroxide (1.05 eq)
-
Chloramine-T trihydrate (1.05 eq)
-
Copper(II) sulfate pentahydrate (0.03 eq)
-
Copper turnings (catalytic amount)
-
tert-Butanol/Water (1:1 v/v)
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of tert-butanol and water, add benzaldehyde (1.0 eq) and sodium hydroxide (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes. Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC).
-
Once the aldoxime formation is complete, add Chloramine-T trihydrate (1.05 eq) in portions over 5 minutes.
-
Add copper(II) sulfate pentahydrate (0.03 eq) and a few copper turnings to the reaction mixture.
-
Add phenylacetylene (1.0 eq) and stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Upon completion, as indicated by TLC, the product can be isolated by simple filtration or aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).[2]
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expert Insights:
-
The use of a biphasic solvent system (t-BuOH/H₂O) facilitates the dissolution of both organic and inorganic reagents.
-
Chloramine-T serves as a mild and effective oxidant for the conversion of the aldoxime to the nitrile oxide.[2][9]
-
The combination of CuSO₄ and copper metal turnings generates the active Cu(I) catalyst in situ.
-
This method is generally high-yielding and avoids the isolation of potentially unstable intermediates.[2]
Methodology 2: Hypervalent Iodine-Mediated One-Pot Synthesis
For applications where the presence of a metal catalyst is undesirable, the use of hypervalent iodine reagents offers an excellent alternative.[4][6][7][12] Reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodobenzene diacetate (IBD) can efficiently oxidize aldoximes to nitrile oxides under mild conditions.
Reaction Workflow:
Caption: Workflow for the Hypervalent Iodine-Mediated One-Pot Synthesis of 3,5-Disubstituted Isoxazoles.
Detailed Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-phenylisoxazole
Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Pyridine (2.0 eq)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in pyridine and stir at room temperature for 1-2 hours to form the aldoxime.
-
Cool the reaction mixture to 0 °C and add a solution of PIFA (1.1 eq) in DCM dropwise.
-
After the addition of PIFA, add phenylacetylene (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
The initial formation of the aldoxime can often be carried out in the same pot prior to the addition of the hypervalent iodine reagent.
-
PIFA is a powerful oxidant, and the reaction is often rapid.
-
This method provides a metal-free route to 3,5-disubstituted isoxazoles, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Methodology 3: Synthesis from β-Nitroenones
An alternative strategy that circumvents the use of alkynes involves the reductive cyclization of β-nitroenones.[13][14] This domino reaction proceeds via a reductive Nef reaction of the nitroalkene to an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole.
Reaction Workflow:
Caption: Workflow for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones.
Detailed Protocol: General Procedure
Materials:
-
β-Nitroenone (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Ethyl acetate
Procedure:
-
To a solution of the β-nitroenone (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (3.0 eq).
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove tin salts.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
This method offers a complementary approach to the cycloaddition strategies and is particularly useful when the corresponding β-nitroenones are readily available.
-
The reaction conditions are mild, and a variety of functional groups are tolerated.[13][14]
Summary of Key Methodologies
| Methodology | Starting Materials | Key Reagents | Advantages | Considerations |
| Copper(I)-Catalyzed | Aldehyde, Terminal Alkyne | Cu(I) source, Oxidant (e.g., Chloramine-T) | High yields, excellent regioselectivity, mild conditions, broad functional group tolerance.[2][5][9][10] | Requires a metal catalyst, which may need to be removed from the final product. |
| Hypervalent Iodine-Mediated | Aldoxime, Terminal Alkyne | Hypervalent iodine reagent (e.g., PIFA) | Metal-free, mild conditions, rapid reactions.[4][6][7][12] | Hypervalent iodine reagents can be expensive. |
| From β-Nitroenones | β-Nitroenone | Reducing agent (e.g., SnCl₂) | Alternative disconnection, avoids the use of alkynes.[13][14] | Requires the synthesis of the β-nitroenone starting material. |
Conclusion
The one-pot synthesis of 3,5-disubstituted isoxazoles is a well-established and highly valuable transformation in modern organic synthesis. The choice of methodology will depend on the specific target molecule, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The copper-catalyzed approach remains the workhorse for its reliability and broad applicability, while the hypervalent iodine-mediated and β-nitroenone-based methods provide excellent metal-free and alternative disconnection strategies, respectively. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently access this important class of heterocyclic compounds for their drug discovery and development programs.
References
- 1. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 14. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metal-Free Synthesis of Isoxazoles: A Guide for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The isoxazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs, from the antibiotic sulfamethoxazole to the anti-inflammatory agent valdecoxib.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in crucial non-covalent interactions like hydrogen bonding.[3] Historically, the synthesis of this privileged scaffold has often relied on metal-catalyzed reactions, particularly using copper(I) or ruthenium(II) for [3+2] cycloadditions.[4][5][6] While effective, these methods present significant drawbacks, including high costs, toxicity, potential for product contamination with residual metals, and the generation of substantial waste.[4][6]
In alignment with the principles of green chemistry and the increasing demand for sustainable and cost-effective drug development pipelines, the field has pivoted towards innovative metal-free synthetic strategies.[7] These approaches not only mitigate the environmental and economic burdens of their metal-catalyzed counterparts but also frequently offer simplified purification protocols and access to novel chemical space. This guide provides an in-depth exploration of robust, field-proven, metal-free routes to isoxazole synthesis. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering protocols that are both reliable and illustrative of the underlying chemical principles.
Section 1: The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition
The most widely employed and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8][9] The reaction proceeds through a concerted, pericyclic mechanism, efficiently forming two new covalent bonds in a single, atom-economical step.[8][10] The primary challenge in this approach lies in the generation of the nitrile oxide, which is a reactive and unstable intermediate prone to dimerization.[3] Consequently, most modern protocols rely on the in situ generation of the nitrile oxide from stable precursors.
Protocol 1.1: Synthesis via Hypervalent Iodine-Mediated Oxidation of Aldoximes
Expertise & Experience: Hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are powerful yet mild oxidants that cleanly convert aldoximes to nitrile oxides at room temperature.[11][12] This method is prized for its rapid reaction rates, high yields, and exceptional functional group tolerance, making it suitable for complex molecule synthesis, including nucleoside and peptide conjugates.[12] The trifluoroacetate leaving groups are relatively non-nucleophilic, minimizing side reactions.
Mechanism Overview: The reaction is initiated by the attack of the oxime nitrogen on the iodine(III) center, followed by elimination to generate the nitrile oxide intermediate. This intermediate is immediately trapped by the alkyne present in the reaction mixture to furnish the 3,5-disubstituted isoxazole with high regioselectivity.[13]
Caption: Mechanism of hypervalent iodine-mediated isoxazole synthesis.
Detailed Experimental Protocol:
-
Reagents: Phenylacetylene (alkyne), 4-methoxybenzaldehyde oxime (oxime), [bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Solvent: Methanol/Water (5:1 mixture).
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-methoxybenzaldehyde oxime (1.0 equiv., e.g., 75.5 mg, 0.5 mmol) and phenylacetylene (1.2 equiv., e.g., 61.3 mg, 0.6 mmol) in 5 mL of a 5:1 methanol/water solvent mixture.
-
Initiation: To the stirring solution, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv., e.g., 322.5 mg, 0.75 mmol) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:5 Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add 10 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-methoxyphenyl)-5-phenylisoxazole.[11]
Data Summary Table:
| Alkyne | Oxime | Oxidant | Conditions | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde oxime | PIFA | MeOH/H₂O, rt, 1h | 85% | [11] |
| 2-Ethynylpyridine | 4-Methoxybenzaldehyde oxime | PIFA | MeOH/H₂O, rt, 1h | 78% | [11] |
| 1-Ethynyl-2-fluorobenzene | 4-Pyridinaldoxime | PIFA | MeOH/H₂O, rt, 1h | 65% | [11] |
Protocol 1.2: Synthesis via N-Chlorosuccinimide and DBU
Expertise & Experience: This protocol offers an economical and efficient metal-free alternative using common laboratory reagents.[14] N-Chlorosuccinimide (NCS) acts as a mild chlorinating agent for the aldoxime, forming a hydroximoyl chloride intermediate. The strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) then promotes dehydrochlorination to generate the nitrile oxide.[14][15] This method is notable for its compatibility with sensitive functional groups, including unprotected phenolic hydroxyls.[14]
Caption: Workflow for DBU-promoted isoxazole synthesis.
Detailed Experimental Protocol:
-
Reagents: 4-Chlorobenzaldoxime (aldoxime), Phenylacetylene (alkyne), N-Chlorosuccinimide (NCS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Preparation: To a solution of 4-chlorobenzaldoxime (1.0 equiv., e.g., 155.5 mg, 1.0 mmol) and phenylacetylene (1.2 equiv., e.g., 122.6 mg, 1.2 mmol) in 5 mL of dry DMF, add NCS (1.2 equiv., e.g., 160.2 mg, 1.2 mmol).
-
Initiation: Stir the mixture at room temperature for 10 minutes. Then, add DBU (1.0 equiv., e.g., 152.2 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-8 hours.
-
Work-up: After completion, pour the reaction mixture into 20 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.[15]
Data Summary Table:
| Aldoxime | Alkyne | Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldoxime | Phenylacetylene | NCS, DBU, DMF, rt, 1h | 88% | [15] |
| Benzaldehyde oxime | 1-Octyne | NCS, DBU, DMF, rt, 8h | 75% | [15] |
| 4-Hydroxybenzaldoxime | Phenylacetylene | NCS, DBU, DMF, rt, 1h | 85% | [14] |
Section 2: Synthesis via Cyclocondensation with Hydroxylamine
This classical approach constructs the isoxazole ring by reacting a precursor containing a 1,3-dielectrophilic carbon backbone with hydroxylamine, which serves as the N-O source. While older methods using 1,3-dicarbonyls often lead to mixtures of regioisomers, modern variations using activated substrates provide excellent regiochemical control.[16]
Protocol 2.1: Synthesis from α,β-Unsaturated Ketones (Chalcones)
Expertise & Experience: This is a straightforward and robust method, particularly for synthesizing 3,5-diaryl isoxazoles. The reaction proceeds via a tandem Michael addition-cyclization-dehydration sequence.[17][18] The starting chalcones are readily prepared via Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone. The entire sequence is often high-yielding and uses inexpensive, readily available reagents.
Mechanism Overview: Hydroxylamine first acts as a nucleophile in a Michael addition to the β-carbon of the chalcone. The resulting intermediate then undergoes intramolecular cyclization via attack of the oxime nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic isoxazole ring.
Caption: Reaction pathway for isoxazole synthesis from chalcones.
Detailed Experimental Protocol:
-
Reagents: 1,3-Diphenylprop-2-en-1-one (Chalcone), Hydroxylamine hydrochloride, Sodium acetate.
-
Solvent: 95% Ethanol.
-
Preparation: In a 50 mL round-bottom flask, dissolve the chalcone (1.0 equiv., e.g., 2.08 g, 10 mmol), hydroxylamine hydrochloride (1.5 equiv., e.g., 1.04 g, 15 mmol), and sodium acetate (1.5 equiv., e.g., 1.23 g, 15 mmol) in 25 mL of 95% ethanol.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically complete after 6-8 hours. Monitor by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it to about half its original volume using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. Recrystallize the crude solid from ethanol to obtain pure 3,5-diphenylisoxazole.[18]
Section 3: Emerging Green Methodologies
The drive for sustainability has spurred the development of protocols that minimize energy consumption and solvent use. Ultrasonication and microwave irradiation are two powerful techniques that often lead to dramatically reduced reaction times and improved yields under metal-free conditions.[8][19]
Application Note 3.1: Ultrasound-Assisted Synthesis
Acoustic cavitation, generated by ultrasound, creates localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions.[19] This technique has been successfully applied to the synthesis of isoxazoles, often allowing reactions to proceed at lower bulk temperatures and in greener solvents like water. For example, a one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates has been achieved in water at room temperature within 20-28 minutes using sodium dichloroisocyanurate (NaDCC) as a metal-free catalyst and oxidant under ultrasonic irradiation (47 kHz).[20] This highlights the potential of sonochemistry to create complex molecules efficiently and sustainably.
Conclusion
The transition from metal-dependent to metal-free synthetic routes for isoxazole preparation represents a significant advancement in medicinal and organic chemistry. The protocols detailed herein—spanning classic 1,3-dipolar cycloadditions with modern reagent systems and robust cyclocondensation reactions—provide researchers with a powerful and sustainable toolkit. These methods are not only environmentally and economically advantageous but also offer broad substrate scopes and excellent functional group tolerance. By understanding the mechanistic underpinnings of these transformations, scientists can rationally design and execute the synthesis of novel isoxazole-based compounds, accelerating the journey from laboratory discovery to therapeutic application.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold | Semantic Scholar [semanticscholar.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. sciforum.net [sciforum.net]
- 12. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]
- 18. ajrconline.org [ajrconline.org]
- 19. mdpi.com [mdpi.com]
- 20. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole in Modern Agrochemical Discovery: Application Notes and Protocols
Introduction: Unveiling a Versatile Agrochemical Scaffold
In the continuous pursuit of novel and effective crop protection agents, the heterocyclic compound 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole has emerged as a pivotal building block. Its strategic importance lies in the reactive chlorine atom at the 3-position of the dihydroisoxazole ring, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution. This reactivity, combined with the inherent stability conferred by the gem-dimethyl group at the 5-position, makes it a prized intermediate in the synthesis of a new generation of agrochemicals.[1] This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this valuable scaffold, with a particular focus on its role in the development of the pre-emergent herbicide, pyroxasulfone.
Core Synthesis and Derivatization
The journey from simple starting materials to complex, biologically active molecules hinges on robust and reproducible synthetic protocols. This section details the preparation of the core intermediate, this compound, and its subsequent conversion into a key precursor for the herbicide pyroxasulfone.
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide precursor and an alkene. A common method involves the in-situ generation of dichloronitrile oxide from dichloromethyl oxime, which then reacts with 2-methylpropene.
Causality of Experimental Choices:
-
In-situ generation of nitrile oxide: Dichloronitrile oxide is highly reactive and unstable. Generating it in the presence of the alkene (2-methylpropene) ensures its immediate consumption, maximizing the yield of the desired cycloaddition product and minimizing side reactions.
-
Base selection: A mild base is used to dehydrochlorinate the dichloromethyl oxime to the nitrile oxide without promoting unwanted side reactions of the starting materials or the product.
-
Solvent: A relatively non-polar solvent is chosen to facilitate the cycloaddition reaction and subsequent work-up.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with dichloromethyl oxime (1.0 eq) and a suitable solvent such as diethyl ether.
-
Alkene Addition: Add 2-methylpropene (1.2 eq) to the reaction mixture.
-
Base Addition: Slowly add a solution of a suitable base, such as triethylamine (1.1 eq), in the same solvent to the dropping funnel and add it dropwise to the reaction mixture at room temperature over 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[1][2]
Visualization of Synthesis Workflow:
References
Application Notes and Protocols: Strategies for the Functionalization of the Dihydroisoxazole Ring
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dihydroisoxazole Scaffold - A Privileged Heterocycle
The 4,5-dihydroisoxazole, commonly known as the 2-isoxazoline ring, represents a cornerstone heterocyclic motif in modern medicinal and agricultural chemistry.[1][2] Its prevalence in pharmaceuticals, natural products, and agrochemicals stems from its unique combination of physicochemical properties and synthetic versatility.[1][3] The embedded nitrogen and oxygen atoms within the five-membered ring provide key hydrogen bonding points and influence molecular conformation, often enhancing biological activity and improving pharmacokinetic profiles.[2][4]
Beyond its direct biological applications, which span anticancer, anti-inflammatory, antibacterial, and antifungal activities, the dihydroisoxazole ring is a powerful synthetic intermediate.[2][3][5] The inherent strain and the weak N-O bond of the heterocycle make it a masked form of more complex acyclic structures.[2] Through strategic ring-opening reactions, the dihydroisoxazole scaffold provides access to valuable synthons such as γ-amino alcohols and β-hydroxy ketones, which are fundamental building blocks in total synthesis.[1][3]
This guide provides an in-depth exploration of key methodologies for the functionalization of the dihydroisoxazole ring. We will move beyond simple synthesis and delve into post-synthetic modifications that allow for the strategic diversification of this valuable scaffold. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile heterocycle.
Part 1: The Gateway - Synthesis via [3+2] Cycloaddition
The most direct and widely employed method for constructing the dihydroisoxazole skeleton is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkene.[3][6] This reaction is highly reliable and offers excellent control over regioselectivity, which is often governed by steric and electronic factors of the reactants.[7] The nitrile oxide dipole is typically generated in situ from precursors like aldoximes or α-nitroketones to avoid its rapid dimerization.[3][8]
The true power of this method lies in its ability to install functionality from the outset. By choosing appropriately substituted alkenes and nitrile oxide precursors, a wide array of functional groups can be incorporated into the C3, C4, and C5 positions of the final ring structure.[9][10][11]
Caption: General scheme for dihydroisoxazole synthesis.
Protocol 1: Synthesis of 3-Aryl-5-(ethoxycarbonyl)-4,5-dihydroisoxazole
This protocol describes a classic [3+2] cycloaddition using Chloramine-T to generate the nitrile oxide in situ from an aromatic aldoxime.[10]
Materials:
-
Substituted Benzaldehyde Oxime (1.0 eq)
-
Ethyl Acrylate (1.5 eq)
-
Chloramine-T Trihydrate (1.2 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde oxime (1.0 eq) in ethanol.
-
Add ethyl acrylate (1.5 eq) to the solution and stir at room temperature.
-
In a separate beaker, prepare an aqueous solution of Chloramine-T trihydrate (1.2 eq).
-
Add the Chloramine-T solution dropwise to the reaction mixture over 15-20 minutes. An increase in temperature may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired 4,5-dihydroisoxazole-5-carboxylate derivative.
Scientist's Notes:
-
Causality: Chloramine-T serves as a mild and effective oxidizing agent to convert the aldoxime to the highly reactive nitrile oxide intermediate directly in the reaction vessel. This in situ generation is critical as nitrile oxides are prone to dimerization.[10]
-
Stoichiometry: A slight excess of the alkene (ethyl acrylate) is used to ensure complete consumption of the transient nitrile oxide, maximizing the yield of the desired cycloadduct.
Part 2: Advanced Strategies for Post-Cycloaddition Functionalization
While the cycloaddition itself provides a primary route to functionalization, the true synthetic power of the dihydroisoxazole ring is unlocked through post-synthetic modifications. These strategies allow for the late-stage introduction of chemical diversity, a highly valuable capability in drug discovery programs.[12]
Direct C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds.[13][14] However, nitrogen heterocycles often pose a challenge by coordinating to and poisoning the metal catalyst.[15] Recent advances have developed robust catalytic systems that can overcome these limitations. A notable example is the palladium-catalyzed direct arylation of isoxazoles at the C5 position, which proceeds with high regioselectivity.[16]
Caption: Proposed catalytic cycle for C-H arylation.
Protocol 2: Palladium-Catalyzed Direct C5-Arylation of 3-Substituted Isoxazoles
This protocol is adapted from the work of Sasai and co-workers, demonstrating a selective C-H bond activation at the 5-position of the isoxazole ring.[16]
Materials:
-
3-Substituted Isoxazole (1.0 eq)
-
Aryl Iodide (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the 3-substituted isoxazole (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (0.05 eq), 1,10-phenanthroline (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 5-arylated isoxazole product.
Scientist's Notes:
-
Expertise: The choice of 1,10-phenanthroline as a ligand is crucial. It stabilizes the palladium catalyst and facilitates the C-H activation step, which is often the rate-determining step in such cycles.
-
Causality: A strong inorganic base like Cs₂CO₃ is required for the concerted metalation-deprotonation (CMD) pathway, which is believed to be the operative mechanism for C-H bond cleavage in this system.[16] This step is what regenerates the active catalyst and drives the reaction forward.
Reductive Ring Opening: Accessing Acyclic Scaffolds
The N-O bond in the dihydroisoxazole ring is susceptible to reductive cleavage, a transformation of immense synthetic value. This reaction unmasks the latent functionality within the ring, typically yielding γ-amino alcohols, which are prevalent in natural products and pharmaceutical agents.[1][3] Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Protocol 3: Catalytic Hydrogenation for N-O Bond Cleavage
This protocol provides a general method for the reductive ring opening of a dihydroisoxazole to its corresponding γ-amino alcohol.
Materials:
-
Substituted Dihydroisoxazole (1.0 eq)
-
Raney Nickel (Raney Ni, ~10-20% w/w) or Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the dihydroisoxazole derivative in methanol in a suitable hydrogenation flask.
-
Carefully add the Raney Ni catalyst (as a slurry in water or alcohol) or Pd/C to the flask under an inert atmosphere.
-
Safety Note: Raney Ni and Pd/C are pyrophoric and must be handled with care, never allowing them to become dry in the presence of air.
-
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1-4 atm) at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS). This may take from 2 to 24 hours.
-
Once complete, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., Nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude γ-amino alcohol, which can be purified further if necessary.
Scientist's Notes:
-
Trustworthiness: This is a well-established, self-validating transformation. The complete disappearance of the starting material and the appearance of a more polar spot on TLC (due to the new hydroxyl and amino groups) confirms the reaction's success.
-
Catalyst Choice: Raney Ni is often effective and less expensive, while Pd/C may be preferred for substrates sensitive to the basicity of Raney Ni. The choice depends on the specific substrate and potential functional group incompatibilities.
Cross-Coupling of Halogenated Dihydroisoxazoles
Introducing a halogen, such as bromine, onto the dihydroisoxazole ring creates a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.[7] The 3-bromo-4,5-dihydroisoxazole scaffold is particularly useful, allowing for the introduction of aryl, alkyl, and alkynyl groups through reactions like Suzuki, Stille, and Sonogashira couplings.[7][17]
Caption: Workflow for functionalization via cross-coupling.
Protocol 4: Sonogashira Coupling on a 3-Bromo-4,5-dihydroisoxazole
This protocol details the coupling of a terminal alkyne to the C3 position of a bromo-dihydroisoxazole.
Materials:
-
3-Bromo-4,5-dihydroisoxazole (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
Procedure:
-
In an oven-dried Schlenk tube, dissolve the 3-bromo-4,5-dihydroisoxazole in the chosen solvent (e.g., THF).
-
Add the terminal alkyne, followed by the base (e.g., Et₃N, 3.0 eq).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add CuI and Pd(PPh₃)₂Cl₂ to the flask under a positive pressure of argon.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-dihydroisoxazole.
Scientist's Notes:
-
Mechanism: This reaction follows the classic Sonogashira catalytic cycle. The copper(I) co-catalyst is essential for activating the alkyne, while the palladium catalyst facilitates the oxidative addition to the C-Br bond and the subsequent reductive elimination to form the new C-C bond.[18]
-
Conditions: The reaction must be performed under inert and anhydrous conditions as the catalysts, particularly the palladium(0) species formed in situ, are sensitive to oxygen.
Data Summary
| Functionalization Strategy | Key Reagents | Position(s) Functionalized | Advantages | Limitations |
| [3+2] Cycloaddition | Substituted Alkenes, Aldoximes | C3, C4, C5 | Convergent; installs complexity early. | Requires synthesis of functionalized precursors. |
| C-H Arylation | Pd(OAc)₂, Ligand, Base, Ar-I | C5 | High atom economy; late-stage modification. | Limited to specific positions; requires catalyst optimization. |
| Reductive Ring Opening | H₂/Raney Ni or Pd/C | Ring Cleavage | Access to valuable γ-amino alcohols. | Destroys the heterocyclic core. |
| Sonogashira Coupling | Pd/Cu catalysts, Alkyne | C3 (from 3-bromo) | Forms C(sp)-C(sp²) bond; versatile. | Requires pre-functionalization with a halogen. |
Conclusion
The dihydroisoxazole ring is far more than a static pharmacophore; it is a dynamic and malleable scaffold for chemical innovation. The foundational [3+2] cycloaddition provides a robust entry point, while a growing arsenal of post-synthetic modifications—including C-H activation, ring-opening, and cross-coupling reactions—enables extensive and precise molecular editing. By understanding the causality behind these experimental choices and mastering these protocols, researchers can effectively navigate chemical space to develop novel therapeutics, agrochemicals, and complex molecular architectures.
References
- 1. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 3. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijpsm.com [ijpsm.com]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Isoxazoline synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Welcome to the dedicated technical support center for the synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis and optimize your yields.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable heterocyclic building block, primarily proceeds via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of the unstable chloronitrile oxide from a suitable precursor, which then reacts with 2-methylpropene. However, this reaction is notoriously challenging, often resulting in low to negligible yields. A key competing reaction is the rapid dimerization of chloronitrile oxide to form dichlorofuroxan, significantly depleting the reactive intermediate available for the desired cycloaddition.
This guide will dissect the critical parameters of this synthesis, offering evidence-based strategies to mitigate side reactions and enhance the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is the 1,3-dipolar cycloaddition of chloronitrile oxide with 2-methylpropene. The chloronitrile oxide is a reactive intermediate and is typically generated in situ from a precursor such as dichloroformaldoxime.
Q2: Why are the yields of this reaction often very low?
The primary reason for low yields is the inherent instability of chloronitrile oxide. It readily undergoes a competing dimerization reaction to form the stable ring dimer, dichlorofuroxan.[1] This side reaction can become the dominant pathway if the reaction conditions are not carefully controlled. In fact, some patent literature reports yields as low as 0% for the desired product under certain conditions, underscoring the difficulty of this synthesis.[2]
Q3: What is dichlorofuroxan and how can I identify it?
Dichlorofuroxan is the head-to-tail dimer of chloronitrile oxide. It is a stable, six-membered ring and a common, often major, byproduct in this reaction. Its formation is a stepwise process involving a dinitrosoalkene diradical intermediate. Dichlorofuroxan can be identified by its distinct spectroscopic signature (mass spectrometry and NMR) and chromatographic behavior compared to the desired product.
Q4: What are the critical parameters to control for optimizing the yield?
The key to a successful synthesis lies in managing the concentration of chloronitrile oxide and favoring the cycloaddition over dimerization. This can be influenced by:
-
Rate of Precursor Addition: Slow and controlled addition of the chloronitrile oxide precursor is crucial.
-
Temperature: Low temperatures are generally favored to control the reaction rate and minimize side reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the nitrile oxide.
-
Base: The type and amount of base used for the in situ generation of the nitrile oxide can significantly impact the reaction outcome.
Q5: Is there a more reliable synthesis for a similar compound?
Yes, the synthesis of the analogous 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole has been reported with significantly higher yields.[2] This suggests that bromonitrile oxide is either more stable or undergoes cycloaddition more readily than chloronitrile oxide under similar conditions. Comparing the protocols for the bromo- and chloro-analogs can provide valuable insights for optimizing the latter.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | - Dominant dimerization of chloronitrile oxide.- Incorrect reaction temperature.- Inefficient generation of chloronitrile oxide.- Loss of volatile 2-methylpropene. | - Add the chloronitrile oxide precursor (e.g., dichloroformaldoxime solution) dropwise over an extended period to maintain a low concentration of the nitrile oxide.- Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the dimerization pathway.- Ensure the base used is fresh and appropriate for the reaction. Consider using a weaker, non-nucleophilic base.- Ensure the reaction vessel is well-sealed and that 2-methylpropene is in excess and maintained in the reaction mixture. |
| Presence of a major, unidentified byproduct | This is highly likely to be dichlorofuroxan. | - Characterize the byproduct using mass spectrometry and NMR spectroscopy. The expected molecular weight for dichlorofuroxan (C₂Cl₂N₂O₂) is 154.94 g/mol .- Compare the spectroscopic data with literature values for dichlorofuroxan.- Adjust reaction conditions (see above) to minimize its formation. |
| Difficulty in purifying the product | - Co-elution with starting materials or byproducts.- Thermal decomposition of the product during distillation. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradients) for purification.- If distillation is necessary, perform it under reduced pressure and at the lowest possible temperature. The boiling point of this compound is approximately 112-116 °C at atmospheric pressure.[3] |
| Inconsistent results between batches | - Purity of starting materials.- Variations in reaction setup and conditions. | - Ensure the purity of dichloroformaldoxime and 2-methylpropene. The former can be unstable.- Standardize the reaction setup, including the rate of addition, stirring speed, and temperature control. |
Experimental Protocols
While a high-yield protocol for the chloro-analog is challenging to establish from current literature, the following detailed protocol for the synthesis of the bromo-analog provides a robust starting point for optimization studies.
Protocol 1: Synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole (Adapted from WO2006038657A1)[2]
This protocol is provided as a reference and a basis for developing an optimized procedure for the chloro-analog.
Materials:
-
Dibromoformoxime solution in a suitable solvent (e.g., isopropyl ether)
-
2-Methylpropene
-
Sodium bicarbonate
-
Ethanol
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend sodium bicarbonate (1.5 equivalents relative to dibromoformoxime) in ethanol.
-
Cool the suspension to 0-5 °C.
-
Begin bubbling 2-methylpropene (3 equivalents) through the suspension.
-
Slowly add the dibromoformoxime solution (1 equivalent) dropwise over several hours, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: Synthetic pathway showing the desired cycloaddition and the competing dimerization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
stability of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole under acidic conditions
Welcome to the dedicated support center for 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile synthetic intermediate.[1][][3] While a valuable building block, its stability, particularly under acidic conditions, can present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the success of your synthetic routes.
Troubleshooting Guide: Navigating Acid-Mediated Reactions
This section addresses specific issues that may arise when subjecting this compound to acidic environments.
Issue 1: Low Yield or Complete Loss of Starting Material After Acidic Workup or Chromatography
Scenario: You've performed a reaction and upon aqueous acidic workup (e.g., washing with 1N HCl) or during silica gel chromatography, you observe a significant decrease in the yield of your isoxazole-containing product, or it disappears entirely.
Root Cause Analysis: The 4,5-dihydroisoxazole ring, also known as an isoxazoline, is susceptible to ring-opening under certain acidic conditions. The N-O bond is the weakest point in the heterocycle and can be cleaved, especially when protonated. This can lead to a cascade of reactions, resulting in decomposition products rather than your desired compound. While many isoxazolines are stable to mild acids, prolonged exposure or harsh acidic conditions can promote this degradation. This reactivity is a known characteristic of the isoxazoline nucleus and is exploited in various synthetic transformations.[4]
Troubleshooting Protocol:
-
Re-evaluate the Need for Acid:
-
Question: Is the acidic wash essential?
-
Action: If its purpose is to neutralize a base, consider alternative methods. A saturated aqueous solution of ammonium chloride (NH₄Cl) is less acidic than HCl and can often be used to quench reactions without aggressively protonating the isoxazole. Alternatively, a water wash followed by drying with a desiccant like sodium sulfate might be sufficient.
-
-
Modify Chromatographic Conditions:
-
Problem: Standard silica gel is inherently acidic and can cause on-column degradation.
-
Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then packing the column. This neutralizes the acidic sites on the silica surface.
-
Alternative: Consider using a different stationary phase altogether, such as neutral alumina or a reverse-phase C18 silica, which are less likely to induce acid-catalyzed decomposition.
-
-
Minimize Contact Time:
-
Principle: Degradation is often time-dependent.
-
Action: Perform acidic washes quickly and at low temperatures (e.g., in an ice bath). Immediately proceed to the extraction and drying steps to minimize the compound's exposure to the aqueous acid.
-
Issue 2: Appearance of Unexpected Byproducts in NMR/LC-MS after an Acid-Catalyzed Reaction
Scenario: You are using a Brønsted or Lewis acid to catalyze a reaction on a remote part of your molecule, but you observe new, unexpected peaks in your analytical data, suggesting the this compound moiety has reacted.
Root Cause Analysis: Acid-catalyzed ring-opening of isoxazolines can lead to various products. The specific outcome depends on the substrate and the reaction conditions. A plausible pathway involves protonation of the nitrogen, followed by cleavage of the N-O bond to generate a stabilized carbocation or a related intermediate. This can then be trapped by nucleophiles present in the reaction mixture or undergo rearrangement. For instance, the general principle of isoxazoline ring-opening can lead to the formation of β-hydroxy ketones or α,β-unsaturated ketones, depending on the subsequent reaction steps.
Visualizing the Potential Degradation Pathway:
The following diagram illustrates a hypothetical acid-catalyzed ring-opening pathway.
Caption: Hypothetical pathway for acid-catalyzed degradation.
Troubleshooting Protocol:
-
Screen for Milder Acids:
-
Action: If using a strong acid like H₂SO₄ or HCl, consider alternatives. Weaker Brønsted acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) may be sufficient to catalyze the desired reaction without promoting isoxazoline degradation.[5] Lewis acids should also be screened, starting with milder options.
-
Data Summary: Acid Selection
Acid Type Examples Suitability for Sensitive Substrates Strong Brønsted HCl, H₂SO₄, TFA Low (High risk of degradation) Weaker Brønsted p-TsOH, Acetic Acid Moderate to High (Often effective) | Lewis Acids | Cu(OTf)₂, Sc(OTf)₃ | Variable (Requires screening)[6] |
-
-
Control Stoichiometry and Temperature:
-
Action: Use the acid in catalytic amounts rather than stoichiometric or excess quantities. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your primary transformation.
-
-
Protecting Group Strategy:
-
Consideration: If the isoxazoline moiety is merely a spectator in your desired transformation and continues to interfere, it may be necessary to rethink the synthetic sequence. Could the acid-catalyzed step be performed before the formation of the isoxazoline ring? This is a common strategy in complex molecule synthesis. The synthesis of dihydroisoxazoles often occurs via cycloaddition reactions which may be compatible with a variety of functional groups, allowing for flexibility in the synthetic route.[7]
-
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound generally considered stable?
Q2: I need to perform a reaction that generates an acidic byproduct. How can I protect the isoxazole ring?
A: The most effective strategy is to use an acid scavenger in the reaction mixture. A non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be added to neutralize the acid as it is formed, maintaining a near-neutral pH throughout the reaction.
Q3: Can I use protic solvents like methanol or ethanol in acid-catalyzed reactions with this compound?
A: Yes, but with caution. If the isoxazoline ring opens under acidic conditions, these nucleophilic solvents can potentially trap the resulting intermediate, leading to the formation of ether or acetal byproducts. If you observe byproducts incorporating the solvent, switching to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile may resolve the issue.
Q4: Is the chloro-substituent at the 3-position expected to influence the ring's stability in acid?
A: The electron-withdrawing nature of the chlorine atom at the 3-position can influence the basicity of the isoxazoline nitrogen. It may slightly decrease the nitrogen's propensity for protonation compared to an alkyl-substituted analogue. However, this effect is generally not strong enough to render the ring completely inert to acid-catalyzed opening. The fundamental reactivity of the N-O bond remains the primary determinant of its stability.[4]
References
- 1. chembk.com [chembk.com]
- 3. Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl- | 326829-08-7 [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in 1,3-Dipolar Cycloadditions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges with regioselectivity in their synthetic endeavors. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses the core concepts that dictate the regiochemical outcome of a 1,3-dipolar cycloaddition. Understanding these principles is the first step toward rational control of your reaction.
Q1: What is the primary theoretical model used to predict regioselectivity in 1,3-dipolar cycloadditions?
A1: The regioselectivity of these reactions is predominantly explained by Frontier Molecular Orbital (FMO) theory .[1] This model posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. The reaction favors the pathway where the terminal atoms with the largest orbital coefficients on the interacting HOMO and LUMO align to form new sigma bonds.[2] These interactions are categorized into three types based on the relative energies of the frontier orbitals.[3][4]
-
Type I (Normal Electron Demand): The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This is common when the dipole has electron-donating groups and the dipolarophile has electron-withdrawing groups.[3][4]
-
Type III (Inverse Electron Demand): The dominant interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile (LUMOdipole-HOMOdipolarophile).[3][4] This occurs when the dipole is electron-poor and the dipolarophile is electron-rich.
-
Type II: Both HOMO-LUMO interactions are of comparable energy, which can sometimes lead to mixtures of regioisomers.[4]
Caption: FMO interactions determining regioselectivity.
Q2: Besides electronics, what other factors control regioselectivity?
A2: While FMO theory provides a powerful electronic rationale, steric effects play a crucial and often decisive role.[2] If one of the possible transition states forces bulky substituents on the dipole and dipolarophile into close proximity, that pathway will be sterically hindered and disfavored.[5] The observed regioselectivity is therefore a result of the interplay between these electronic and steric factors, and in some cases, one can override the other.[2][5]
Q3: How does the reaction mechanism influence regioselectivity?
A3: The mechanism is critical. The classic Huisgen cycloaddition is a concerted, pericyclic reaction where both new sigma bonds are formed simultaneously in a single transition state.[6] For these reactions, FMO and steric arguments are the primary predictors. However, many modern variants, particularly those involving metal catalysis (like the copper-catalyzed azide-alkyne cycloaddition, CuAAC), proceed through a stepwise mechanism.[7][8] In these cases, the regioselectivity is determined by the formation of the most stable metallacycle intermediate, leading to exceptionally high, and often different, regioselectivity compared to the thermal reaction.[7][9]
Troubleshooting Guide: From Mixed Isomers to Single Products
This section is formatted to address specific experimental problems and provide a logical sequence of troubleshooting steps.
Issue: My reaction is producing a mixture of regioisomers with low selectivity.
This is one of the most common challenges in 1,3-dipolar cycloadditions. The formation of multiple products indicates that the activation energy barriers for the two competing regioisomeric transition states are very close. Your goal is to modify the reaction conditions to increase the energy difference between these pathways.
Caption: A workflow for troubleshooting poor regioselectivity.
Q4: I'm getting a 1:1 mixture of regioisomers. What is the simplest parameter I can change first?
A4: The simplest first step is to modify the reaction temperature .[10] Lowering the temperature often increases selectivity by favoring the kinetic product—the one formed via the transition state with the lower activation energy. While not always successful, it is a straightforward initial experiment that requires no change in reagents. Some reactions show dramatically improved selectivity at 0 °C or -78 °C compared to room temperature or heating.[11]
Q5: Temperature change had no effect. What should I try next?
A5: The next logical step is to perform a solvent screen . While solvent polarity often has a minimal effect on the rate of concerted cycloadditions, it can influence the stability of the transition states, thereby altering the energy gap between them.[2][12] Non-conventional solvents can be particularly effective. For instance, deep eutectic solvents (DES) and ionic liquids have been shown to enhance regioselectivity in certain systems.[13] A screen should include nonpolar (e.g., Toluene), polar aprotic (e.g., THF, CH₂Cl₂), and polar protic (e.g., EtOH) solvents to cover a range of properties.[10]
Q6: My reaction is uncatalyzed and unselective. How can catalysis help?
A6: Introducing a catalyst is one of the most powerful methods to control regioselectivity.
-
Lewis Acid Catalysis: A Lewis acid (e.g., Cu(OTf)₂, Zn(OTf)₂) can coordinate to an electron-withdrawing group on the dipolarophile.[1] This coordination lowers the dipolarophile's LUMO energy and can alter the magnitude of its orbital coefficients, strongly favoring one mode of addition over the other and often increasing the reaction rate.[2][14]
-
Metal Catalysis (for Azide-Alkyne Cycloadditions): This is the cornerstone of "click chemistry." The uncatalyzed reaction of an azide and a terminal alkyne often gives a mixture of 1,4- and 1,5-triazoles.[9]
-
Copper(I) catalysis (CuAAC) almost exclusively yields the 1,4-disubstituted product.[8][15]
-
Ruthenium(II) catalysis (RuAAC) provides complementary and exclusive access to the 1,5-disubstituted product.[8][16] These catalysts operate via stepwise mechanisms that are fundamentally different from the thermal reaction, thus imposing near-perfect regiochemical control.[7]
-
Q7: Is it possible to control regioselectivity by redesigning my reactants?
A7: Absolutely. If other methods fail, modifying the steric or electronic profile of your substrates is a fundamental approach.
-
Steric Directing Groups: Introduce a bulky substituent (e.g., a tert-butyl or triisopropylsilyl group) on the 1,3-dipole or dipolarophile. This can physically block one face of the molecule, forcing the cycloaddition to occur with the desired regiochemistry.[2]
-
Electronic Tuning: Altering the substituents from electron-donating to electron-withdrawing (or vice versa) can change the FMO energy levels and coefficients.[5] This can switch the reaction from normal to inverse electron demand, potentially reversing or enhancing the regioselectivity.[3] Computational tools can be invaluable here to predict the effect of a substituent before committing to a synthesis.[17][18]
Advanced Strategies & Experimental Protocols
For particularly challenging systems, more advanced techniques may be required.
Strategy 1: Catalyst and Ligand Screening
For metal-catalyzed reactions, the choice of ligand can be as important as the metal itself. Different ligands can modulate the steric and electronic environment of the metal center, influencing selectivity.
| Factor | Influence on Regioselectivity | Example / Comment | Citations |
| Temperature | Lowering temperature can favor the kinetic product, increasing selectivity. | Often the first parameter to adjust. | [10][11] |
| Solvent | Can stabilize one transition state over the other. Polarity and coordinating ability are key. | Toluene vs. THF vs. Ionic Liquids. | [12] |
| Lewis Acid Catalyst | Coordinates to dipolarophile, lowers LUMO energy, enhances electronic preference. | Cu(OTf)₂, Yb(OTf)₃ | [1][2] |
| Cu(I) Catalyst | Enforces 1,4-regioselectivity in azide-alkyne cycloadditions via a metallacycle intermediate. | CuI, CuSO₄/Na-Ascorbate | [8][15] |
| Ru(II) Catalyst | Enforces 1,5-regioselectivity in azide-alkyne cycloadditions. | Cp*RuCl(PPh₃)₂ | [8] |
| Steric Bulk | Large groups on reactants can block one reaction pathway. | A bulky R group can favor one isomer. | [2][5] |
| Confinement | Nanoreactors (cages, nanotubes) can impose geometric constraints on the transition state. | Can switch selectivity from 1,4 to 1,5. | [16][19] |
Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes a typical setup for improving regioselectivity using a Lewis acid catalyst.
Materials:
-
1,3-dipole (or its precursor) (1.0 equiv)
-
Dipolarophile (1.1 equiv)
-
Lewis Acid Catalyst (e.g., Cu(OTf)₂, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is oven- or flame-dried. Assemble the reaction flask under an inert atmosphere.
-
Charging the Flask: To the reaction flask, add the dipolarophile (1.1 equiv) and the Lewis acid catalyst (0.1 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture at room temperature for 15-30 minutes to allow for catalyst-dipolarophile coordination.
-
Dipole Addition: Dissolve the 1,3-dipole (1.0 equiv) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. Note: Slow addition is crucial if the dipole is prone to dimerization.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ or NH₄Cl solution).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a catalyzed cycloaddition.
Strategy 2: The Role of Computational Chemistry
When experimental methods prove inefficient, computational chemistry, particularly Density Functional Theory (DFT), can provide powerful insights.[17] DFT calculations can be used to:
-
Model Transition States: Determine the structures and relative activation energies (ΔG‡) for the competing regioisomeric pathways. A larger energy difference between the two transition states predicts higher selectivity.[17][19]
-
Analyze FMOs: Calculate the energies and orbital coefficients of the HOMO and LUMO for complex substrates, providing a clear rationale for the observed (or predicted) electronic control.[18]
-
Rationalize Catalyst Effects: Model the interaction of a catalyst with the substrate to understand how it influences the reaction pathway and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. scispace.com [scispace.com]
- 6. journals.pen2print.org [journals.pen2print.org]
- 7. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
troubleshooting chlorination step in dihydroisoxazole synthesis
A Senior Application Scientist's Guide to Troubleshooting the Chlorination Step
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the chlorination of dihydroisoxazoles. As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of reaction mechanisms and the ability to systematically troubleshoot unexpected outcomes. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of this critical synthetic transformation.
Section 1: Core Reaction & Reagent Issues
This section addresses fundamental problems related to reagent quality, reaction initiation, and low conversion rates, which are often the first hurdles in developing a robust chlorination protocol.
Question 1: My chlorination reaction with N-Chlorosuccinimide (NCS) is sluggish or shows no conversion of my dihydroisoxazole starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion in an NCS chlorination is a common issue that typically points to one of three areas: the quality of the NCS, the reaction conditions, or the inherent reactivity of your specific dihydroisoxazole substrate.
-
NCS Quality: N-Chlorosuccinimide is the most common reagent for this transformation.[1] However, it can decompose over time, especially if improperly stored. Old or impure NCS often appears yellow or orange and may contain free chlorine and excess succinimide, which can interfere with the reaction.[2] For optimal results, use a fresh bottle of NCS or purify the reagent. A common and effective method is recrystallization from glacial acetic acid to obtain a pure, white crystalline solid.[2][3]
-
Insufficient Activation: The dihydroisoxazole ring is not as electron-rich as activated aromatic systems like phenols or anilines.[4] Therefore, electrophilic chlorination often requires activation. The N-Cl bond in NCS is polarized, but for less reactive substrates, the electrophilicity of the chlorine atom needs to be enhanced.[4] The addition of a catalytic amount of a protic acid (like HCl or H₂SO₄) or a Lewis acid can significantly increase the reaction rate.[4][5] The acid protonates the NCS, making the chlorine atom a much stronger electrophile.[6]
-
Reaction Temperature: Chlorination reactions can be temperature-sensitive. If you are running the reaction at room temperature or below and observing low conversion, a moderate increase in temperature may be necessary. We recommend a stepwise increase in temperature (e.g., from 25 °C to 40 °C, then to 55 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) at each stage to avoid the formation of degradation byproducts.[2]
Question 2: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are the most common side reactions and how can I minimize them?
Answer: Byproduct formation is often a challenge of selectivity. In the context of dihydroisoxazole chlorination, the main concerns are over-chlorination, chlorination at undesired positions (regioselectivity issues), and potential ring-opening of the heterocycle.
-
Dichlorination and Polychlorination: The most common byproduct is often the dichlorinated product.[7] This occurs when the monochlorinated dihydroisoxazole is reactive enough to undergo a second chlorination. To minimize this, you can:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of NCS.
-
Slow Addition: Adding the NCS portion-wise or as a solution via a syringe pump over an extended period can help maintain a low concentration of the chlorinating agent, favoring the monochlorination of the starting material over the chlorination of the product.[7] A study on the α-chlorination of aldehydes demonstrated that slow addition of NCS dramatically increased the yield of the monochlorinated product from 9% to 100% and reduced dichlorination from 14% to 1%.[7]
-
-
Regioselectivity: If your dihydroisoxazole has multiple potential sites for chlorination (e.g., substituents on the ring), you may see a mixture of isomers. The regioselectivity is governed by the electronic and steric environment of the C-H bonds. Chlorination at the 4-position is often desired. The mechanism is typically an electrophilic substitution on an enol-like tautomer of the dihydroisoxazole. Directing groups on your starting material will heavily influence the outcome. If regioselectivity is poor, you may need to reconsider your synthetic strategy, perhaps by introducing a directing group that can be removed later.
-
Ring-Opening: A more drastic side reaction involves the cleavage of the N-O bond in the isoxazole ring. Electrophilic attack by a chlorinating agent can, under certain conditions, lead to ring-opening, yielding complex mixtures of halogenated acyclic compounds.[8] This is more likely with harsher conditions (high temperatures, strong acids). If you suspect ring-opening, try running the reaction at a lower temperature or using a milder, non-acidic protocol if possible.
Section 2: Work-up and Purification FAQs
Properly isolating and purifying your chlorinated product is as critical as the reaction itself. This section provides answers to common challenges faced during the post-reaction work-up.
Question 3: What is the primary byproduct of the NCS reaction and what is the best way to remove it during work-up?
Answer: The main byproduct of any reaction using NCS is succinimide .[2] Fortunately, succinimide is highly soluble in water, which makes its removal relatively straightforward.[2] A standard aqueous work-up is usually sufficient. After the reaction is complete, the mixture should be washed thoroughly with water or a saturated aqueous solution of sodium bicarbonate.[2] This will extract the succinimide into the aqueous layer, leaving your desired chlorinated product in the organic layer. Performing multiple washes (2-3 times) is recommended to ensure complete removal.[2]
Question 4: My chlorinated dihydroisoxazole seems to be acid-sensitive and degrades on silica gel during column chromatography. What are my options?
Answer: This is a common issue with certain classes of molecules. If your product is degrading on standard silica gel, which is inherently acidic, you have several alternative purification strategies:
-
Neutralized Silica Gel: You can deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% in the eluent system), before packing the column. This will neutralize the acidic sites on the silica surface and prevent degradation of your acid-sensitive compound.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral alumina. Alumina is available in basic, neutral, and acidic grades; the neutral grade is often a good choice for sensitive compounds.
-
Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. This method avoids any interaction with stationary phases. Experiment with different solvent systems to find one that provides good quality crystals.
-
Distillation: For liquid products that are thermally stable, distillation (including short-path distillation under vacuum for high-boiling point compounds) can be an effective purification method.
Section 3: Experimental Protocols and Data
To provide a practical starting point, this section includes a detailed experimental protocol for a typical chlorination and a table summarizing key reaction parameters.
Standard Protocol for 4-Chlorination of a Dihydroisoxazole
This protocol is a representative procedure and may require optimization for your specific substrate.
1. Reagent Preparation:
-
Ensure the N-Chlorosuccinimide (NCS) is a fine, white powder. If it is discolored (yellow/orange), recrystallize it from glacial acetic acid and dry it thoroughly under vacuum.[2]
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the dihydroisoxazole starting material (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
3. Reaction Execution:
-
To the cooled, stirring solution, add N-Chlorosuccinimide (1.1 eq) portion-wise over 10-15 minutes. Adding NCS in portions helps to control the reaction exotherm and minimize side reactions.[9]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.[2]
4. Work-up Procedure:
-
Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash it sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
5. Purification:
-
Purify the crude material by flash column chromatography on silica gel or another suitable method (e.g., recrystallization) to obtain the pure chlorinated dihydroisoxazole.
Table 1: Key Parameters for Dihydroisoxazole Chlorination
| Parameter | Recommended Range | Rationale & Key Considerations |
| NCS Equivalents | 1.05 - 1.2 eq | Minimizes dichlorination while ensuring complete conversion of starting material.[7] |
| Solvent | DCM, Chloroform, Acetonitrile | Chlorinated solvents are common, but acetonitrile is a good alternative. Ensure the solvent is anhydrous. |
| Temperature | 0 °C to 55 °C | Start at 0 °C to control initial reactivity. Increase temperature if the reaction is slow.[2] |
| Catalyst (Optional) | Catalytic H₂SO₄ or TsOH | Use for less reactive dihydroisoxazole substrates to enhance the electrophilicity of NCS.[4][5] |
| Reaction Time | 1 - 12 hours | Highly substrate-dependent. Monitor closely by TLC. |
Section 4: Mechanistic Insight & Troubleshooting Logic
A clear understanding of the reaction pathway is essential for effective troubleshooting. The following diagrams illustrate the key mechanistic steps and a logical workflow for addressing common problems.
Mechanism of Electrophilic Chlorination
The chlorination of a dihydroisoxazole at the 4-position with NCS is believed to proceed via an electrophilic attack on the enamine-like tautomer of the heterocyclic ring.
Caption: Proposed mechanism for NCS chlorination at the 4-position.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach is key. Use this workflow to diagnose and solve common issues.
Caption: A logical workflow for troubleshooting chlorination reactions.
References
- 1. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
avoiding impurities in the synthesis of pyroxasulfone intermediates
Technical Support Center: Pyroxasulfone Intermediate Synthesis
A Guide to Impurity Avoidance and Troubleshooting
Welcome to the technical support center for the synthesis of pyroxasulfone intermediates. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving high purity in their synthetic routes. Impurity control is not merely a matter of yield optimization; it is fundamental to ensuring the final product's efficacy, safety, and regulatory compliance. This document provides field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the synthesis of these complex molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by scientists working on the pyroxasulfone synthesis pathway.
Q1: What are the primary classes of impurities I should be aware of during pyroxasulfone synthesis?
A1: Impurities in pyroxasulfone synthesis can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that originate directly from the manufacturing process. They include unreacted starting materials, residual intermediates from preceding steps, and by-products formed from side reactions.[1] Common examples identified include various dimer structures (e.g., Pyroxasulfone Dimer, Pyroxasulfone Isoxazole Dimer) and acetonitrile-related adducts.[1][2][3]
-
Degradation Impurities: These impurities arise from the breakdown of the desired product or intermediates under specific conditions.[1] Key drivers for degradation include exposure to excessive heat, light, oxygen (leading to oxidation products), or moisture (resulting in hydrolysis).[1] Although pyroxasulfone is noted for its hydrolytic stability, intermediates may be more susceptible.[]
-
Elemental Impurities: This category includes trace metals, often originating from catalysts or reactors used during synthesis.[1]
Q2: Which synthetic steps are most critical for impurity control?
A2: While every step requires careful control, two stages are particularly critical in the synthesis of pyroxasulfone intermediates:
-
The Condensation/Coupling Reaction: The formation of the key sulfide intermediate, often via a Mannich-type reaction or direct coupling of the pyrazole and isoxazole moieties, is a pivotal step.[5][6] This stage is prone to the formation of dimer impurities and other by-products if reaction conditions (stoichiometry, temperature, reaction time) are not strictly controlled.
-
The Oxidation Step: The final oxidation of the sulfide intermediate to the active sulfone is the second critical control point. Incomplete or overly aggressive oxidation can lead to the formation of monoxide impurities or other undesired oxidized species.[7][8] Careful selection of the oxidant (e.g., mCPBA, hydrogen peroxide) and precise control over the reaction stoichiometry and temperature are paramount.[8][9]
Q3: What are the recommended analytical techniques for monitoring and profiling these impurities?
A3: A multi-technique approach is essential for robust impurity profiling. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for in-process control and final product analysis.[1] A reversed-phase HPLC method with UV detection is typically used to separate the main intermediate from its impurities and quantify their levels.[10][11]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS/MS), this technique is invaluable for the identification and structural elucidation of unknown impurities.[1][12] It is also the primary method for analyzing final product residues and their metabolites.[13]
-
Gas Chromatography (GC): GC is primarily used for the detection and quantification of residual solvents from the manufacturing process.[1]
Section 2: Troubleshooting Guide for Intermediate Synthesis
This guide provides a problem-and-solution framework for specific issues that may arise during key synthetic transformations.
Problem 1: Formation of Dimer and Other By-products During Condensation
-
Symptom: HPLC or LC-MS analysis of the crude product from the coupling of the pyrazole and isoxazole moieties shows significant peaks identified as Pyroxasulfone Dimer or Isoxazole Dimer.[1][2]
-
Causality (The 'Why'): Dimer formation often results from self-condensation of a reactive intermediate or a side reaction between an intermediate and a starting material. For instance, in a Mannich-type reaction involving formaldehyde, poorly controlled conditions can lead to the formation of undesired bis-aryloxyfluoromethane structures or other isomeric by-products.[6][14] The choice of solvent can also influence the reaction pathway; using small molecule alcohols, for example, has been found to reduce by-product generation compared to acetic acid.[15]
-
Prevention & Resolution Strategy:
-
Strict Stoichiometric Control: Ensure precise molar ratios of reactants. The reactive coupling partner should be added slowly and, if possible, sub-surface to the reaction mixture to avoid localized high concentrations.
-
Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side reactions, leading to by-product formation. For the Mannich reaction, temperatures between 60-80°C are often cited, but the optimal temperature must be determined empirically for your specific system.[6]
-
Solvent Selection: As noted in patent literature, the choice of solvent is critical. Consider solvents that minimize the solubility of by-products or favor the desired reaction pathway.[15]
-
pH Control: In reactions involving acidic or basic conditions, maintaining the optimal pH range is crucial to prevent unwanted side reactions.
-
Caption: Controlled reaction workflow to minimize by-products.
Problem 2: Incomplete Oxidation and Monoxide Impurity Presence
-
Symptom: Analysis of the final intermediate post-oxidation reveals the presence of the starting sulfide material and a significant peak corresponding to the sulfoxide (monoxide) impurity.[7][8]
-
Causality (The 'Why'): This issue stems from insufficient oxidizing potential or incomplete reaction. The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. If the amount of oxidant is insufficient, the reaction time is too short, or the temperature is too low, the reaction can stall at the sulfoxide stage.
Caption: Oxidation pathway from sulfide to the desired sulfone.
-
Prevention & Resolution Strategy:
-
Oxidant Stoichiometry: Ensure at least two molar equivalents of the oxidant (e.g., hydrogen peroxide, mCPBA) are used per mole of the sulfide intermediate.[9] A slight excess may be required to drive the reaction to completion, but a large excess should be avoided to prevent over-oxidation or other side reactions.
-
Reaction Time and Temperature: Monitor the reaction closely using HPLC. The disappearance of both the starting material and the sulfoxide intermediate indicates completion. If the reaction stalls, a modest increase in temperature (e.g., from 30°C to 50°C) may be necessary, as described in some synthesis preparations.[8]
-
Homogeneity: Ensure the reaction mixture is well-stirred, as poor mixing can lead to localized areas of incomplete reaction.
-
Section 3: Key Protocols & Methodologies
Adherence to validated analytical methods is crucial for reliable in-process control.
Protocol 3.1: Standardized HPLC Method for In-Process Control
This protocol provides a typical starting point for monitoring the synthesis of pyroxasulfone intermediates. It should be validated and optimized for your specific intermediates and impurity profiles.
| Parameter | Condition | Rationale / Comment |
| Instrument | HPLC with UV Detector | Standard equipment for purity analysis.[10] |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for the non-polar to moderately polar compounds involved.[10][11] |
| Mobile Phase | A: WaterB: Acetonitrile | A common solvent system offering good selectivity.[10][11] |
| Gradient Program | Time-based gradient (e.g., 40% B to 80% B over 45 min) | A gradient is necessary to elute compounds with a range of polarities, ensuring that both early-eluting starting materials and late-eluting dimers are captured.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10][11] |
| Column Temperature | 35-40 °C | Elevated temperature improves peak shape and reduces viscosity, leading to more reproducible retention times.[10][11] |
| Detection Wavelength | 225-230 nm | Wavelength where the pyrazole and isoxazole chromophores exhibit strong absorbance.[10][11] |
| Injection Volume | 10 µL | Standard injection volume; can be adjusted based on sample concentration.[10][11] |
| Sample Preparation | Accurately weigh ~25-50 mg of crude sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.[10][11] | Ensures sample is fully dissolved and at an appropriate concentration for detection without overloading the column. |
Section 4: References
-
Pyroxasulfone Impurities and Related Compound. Veeprho. --INVALID-LINK--
-
Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. --INVALID-LINK--
-
Pyroxasulfone (Ref: KIH-485). AERU, University of Hertfordshire. --INVALID-LINK--
-
Synthesis of bis-aryloxyfluoromethanes. Beilstein Archives. --INVALID-LINK--
-
Pyroxasulfone Impurities. SynZeal. --INVALID-LINK--
-
Process and intermediates for the preparation of pyroxasulfone (WO2021176456A1). Google Patents. --INVALID-LINK--
-
Preparation method of pyroxasulfone and intermediate thereof. Patsnap. --INVALID-LINK--
-
Synthesis method of pyroxasulfone and intermediate thereof (CN113754647A). WIPO Patentscope. --INVALID-LINK--
-
Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. --INVALID-LINK--
-
Pyroxasulfone Impurity 1 | CAS No: 122431-37-2. Cleanchem. --INVALID-LINK--
-
Method Of Analysis for Pyroxasulfone Content. Heranba. --INVALID-LINK--
-
A process for preparation of pyroxasulfone (WO2023017542A1). Google Patents. --INVALID-LINK--
-
Synthesis method for pyroxasulfone, and application of pyroxasulfone (WO2022000603A1). Google Patents. --INVALID-LINK--
-
Pyroxasulfone Impurities. BOC Sciences. --INVALID-LINK--
-
Pyroxasulfone. CIPAC. --INVALID-LINK--
-
Pyroxasulfone Impurity 5 CAS 2385518-85-2. Zhishang Chemical. --INVALID-LINK--
-
Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science. --INVALID-LINK--
-
Pyroxasulfone & Degradates. US EPA. --INVALID-LINK--
-
Pyroxasulfone Impurity 1. Clinivex. --INVALID-LINK--
-
Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science. --INVALID-LINK--
References
- 1. veeprho.com [veeprho.com]
- 2. Pyroxasulfone Impurities | SynZeal [synzeal.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 5. Pyroxasulfone (Ref: KIH-485) [sitem.herts.ac.uk]
- 6. Preparation method of pyroxasulfone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2023017542A1 - A process for preparation of pyroxasulfone - Google Patents [patents.google.com]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ppqs.gov.in [ppqs.gov.in]
- 11. cipac.org [cipac.org]
- 12. Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS [nyxxb.cn]
- 13. epa.gov [epa.gov]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Considerations for 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the core chemistry, troubleshoot common issues encountered during scale-up, and provide actionable protocols grounded in established safety and scientific principles.
Section 1: Synthesis Overview & Core Principles
The production of this compound is most commonly achieved via a [3+2] cycloaddition reaction.[1] This involves the in situ generation of a reactive nitrile oxide intermediate, which then reacts with an alkene. The typical pathway involves the chlorination of an aldoxime to form a hydroximoyl chloride, which is then dehydrochlorinated in the presence of a base to yield the nitrile oxide. This highly reactive dipole swiftly undergoes cycloaddition with 2-methylpropene (isobutylene).
Understanding the causality behind each step is critical for a successful scale-up. The generation of the nitrile oxide must be synchronous with its consumption by the alkene to prevent undesirable side reactions, primarily dimerization.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses specific problems that researchers frequently encounter when moving from small-scale (grams) to larger-scale (100s of grams to kilograms) synthesis.
Q1: My reaction yield dropped significantly from 85% at the 5g scale to under 50% at the 200g scale. What are the most likely causes?
This is a classic scale-up challenge rooted in changes to physical parameters like heat and mass transfer.
-
Causality: At a larger scale, the surface-area-to-volume ratio of the reactor decreases dramatically. This means the reaction mixture cannot dissipate heat as efficiently as it does in a small flask. The cycloaddition and, particularly, the in situ generation of the nitrile oxide are exothermic. Uncontrolled temperature spikes can accelerate side reactions.
-
Troubleshooting Steps:
-
Thermal Management: The most critical parameter to control is temperature.[2][3]
-
Action: Implement a jacketed reactor with a chiller/heater for precise temperature control. Monitor the internal reaction temperature with a thermocouple, not the bath temperature.[3] A significant difference between the internal and jacket temperatures indicates a strong exotherm that needs to be managed.
-
Action: Slow down the addition rate of the chlorinating agent and the base. This throttles the rate of the exothermic reaction, allowing the cooling system to keep pace.
-
-
Mixing Efficiency: In a larger vessel, inadequate stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions like nitrile oxide dimerization.
-
Action: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitch-blade or anchor) to ensure vigorous and homogenous mixing.
-
-
Reagent Addition Strategy: Adding reagents too quickly can lead to a buildup of the unstable nitrile oxide intermediate, which will then dimerize before it can react with the 2-methylpropene.
-
Action: Use a syringe pump or a controlled-addition funnel for the dropwise addition of the base. The goal is to generate the nitrile oxide at the same rate it is consumed.
-
-
Q2: After scaling up, my crude product is contaminated with a significant, high-boiling impurity. How can I identify and prevent it?
The most common byproduct in this synthesis is the furoxan dimer of the nitrile oxide.
-
Identification:
-
GC-MS Analysis: The dimer will have a molecular weight roughly double that of the nitrile oxide intermediate. This is the most effective method for identification.
-
1H NMR: The dimer will have a distinct set of peaks. Compare the crude NMR to the spectrum of your pure product to identify the unknown signals.
-
-
Prevention:
-
Maintain Low Nitrile Oxide Concentration: The dimerization is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide. The key is to keep the instantaneous concentration of this intermediate as low as possible.
-
Action: Ensure the 2-methylpropene is present in slight excess and that the base used for dehydrochlorination is added slowly and sub-surface (if possible) into the well-stirred reaction mixture.
-
-
Optimize Temperature: While lower temperatures can slow the desired reaction, they often have a more pronounced effect on slowing the undesired dimerization.
-
Action: Run a small-scale optimization study to find the lowest practical temperature that still allows the cycloaddition to proceed at a reasonable rate (e.g., start at 0 °C or 10 °C).
-
-
Q3: The reaction is highly exothermic and difficult to control. How can I manage the thermal risk?
A runaway reaction is a major safety hazard.[2] Managing the exotherm is paramount for a safe scale-up.
-
Causality: The heat generated by the reaction exceeds the system's ability to remove it, leading to a rapid increase in temperature and pressure.[2]
-
Mitigation Strategies:
-
Engineering Controls:
-
Jacketed Reactor: Use a reactor with a cooling jacket and a circulating coolant (e.g., glycol/water). Ensure the cooling system has sufficient capacity for the batch size.
-
Controlled Dosing: Use automated pumps for reagent addition. Link the pump to the internal temperature probe to automatically stop addition if the temperature exceeds a set safety limit.
-
-
Process Parameters:
-
Dilution: Increasing the solvent volume can act as a heat sink, absorbing more energy without a large temperature increase. However, this can impact reaction kinetics and downstream processing.
-
Reverse Addition: Consider adding the hydroximoyl chloride precursor to a solution of the base and alkene, although this may not always be optimal depending on intermediate stability.
-
-
Emergency Planning:
-
Quenching Agent: Have a pre-determined and tested quenching agent ready. For this reaction, a cold solution of a weak acid could neutralize the base and stop the reaction.
-
Rupture Disc/Vent: Ensure the reactor is equipped with appropriate pressure relief systems.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the preferred chlorinating agent for scale-up? While chlorine gas can be used, it presents significant handling risks at scale.[4][5] N-Chlorosuccinimide (NCS) is often a safer and easier-to-handle alternative for converting the aldoxime to the hydroximoyl chloride.[6]
-
Which solvents are recommended for this synthesis at the kilogram scale? Dichloromethane (DCM) is commonly used in lab-scale synthesis but is often avoided in large-scale production due to its volatility and environmental concerns.[7][8] Toluene or ethyl acetate can be suitable alternatives.[9] The choice depends on reactant solubility, boiling point (for thermal control), and ease of removal during workup.
-
How can I effectively monitor reaction progress on a large scale? Taking samples directly from a large, sealed reactor can be hazardous.
-
In-situ IR (FTIR): This is the ideal method for real-time monitoring. You can track the disappearance of the aldoxime C=N stretch and the appearance of the product C-Cl stretch.
-
Offline HPLC/GC: If in-situ monitoring is not available, use a sample loop or a safe sampling port to withdraw small aliquots. Quench the aliquot immediately and analyze by HPLC or GC to determine the ratio of starting material to product.
-
-
What is the recommended method for final purification at scale? Column chromatography is not practical for large quantities. The product, this compound, is a liquid with a boiling point around 112-132 °C.[10] Therefore, vacuum distillation is the most effective and scalable purification method.[9]
Section 4: Recommended Scale-Up Protocol & Workflow
This protocol is a generalized template. All reactions, especially at a new scale, must be preceded by a thorough risk assessment. [2] This protocol assumes a starting scale of 1.0 mole.
Experimental Protocol
-
Reactor Setup:
-
Assemble a 5L jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a condenser with a nitrogen inlet, and a controlled addition pump.
-
Purge the entire system with dry nitrogen.
-
-
Reagent Charging:
-
Charge the reactor with the starting aldoxime (1.0 mol) and the chosen solvent (e.g., Toluene, 2.5 L).
-
Add 2-methylpropene (isobutylene, ~1.2 mol). This can be condensed and added as a liquid at low temperature or bubbled through the solution.
-
Cool the reactor jacket to 5 °C.
-
-
Chlorination:
-
Slowly add a solution of N-Chlorosuccinimide (1.05 mol) in the reaction solvent over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
-
Cycloaddition (Base Addition):
-
Once the chlorination is complete (as determined by monitoring), begin the slow, dropwise addition of triethylamine (1.1 mol) via the addition pump over 2-3 hours.
-
Maintain the internal temperature between 10-20 °C. A slight exotherm is expected. If the temperature rises rapidly, immediately halt the addition.
-
-
Reaction Completion & Workup:
-
Stir for an additional 1-2 hours after the base addition is complete. Monitor for completion by GC or HPLC.
-
Quench the reaction by slowly adding 1L of cold water.
-
Separate the organic layer. Wash with dilute HCl (to remove excess triethylamine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Perform fractional vacuum distillation of the crude oil to yield the pure product.
-
Process Workflow Diagram
Section 5: Safety First - Hazard Analysis & Mitigation
Never perform a scale-up reaction without a prior, documented risk assessment.[2] The following table summarizes the key hazards.
| Reagent/Process | Hazard | Mitigation Strategy |
| Hydroxylamine (as precursor) | Toxic, corrosive, skin sensitizer. Can decompose explosively when heated (>150 °C).[11][12][13] | Handle in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat).[14][15] Avoid heating solid hydroxylamine hydrochloride. |
| Chlorinating Agents (e.g., Cl2, NCS) | Highly toxic, corrosive, strong oxidizer.[5] Can lead to runaway reactions. | Use in a well-ventilated fume hood or closed system. Use a solid reagent like NCS instead of chlorine gas where possible. Ensure adequate cooling capacity.[4] |
| 2-Methylpropene (Isobutylene) | Extremely flammable gas/liquid. | Use in a well-ventilated area, away from ignition sources. Handle as a condensed liquid at low temperatures or use a mass flow controller for gaseous addition. |
| Exothermic Reaction | Potential for thermal runaway, leading to boiling, pressure buildup, and possible explosion.[2] | Use a jacketed reactor with active cooling.[3] Control reagent addition rates.[2] Have an emergency quench plan. Monitor internal temperature continuously.[3] |
Troubleshooting Logic: Thermal Runaway
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. icheme.org [icheme.org]
- 5. youtube.com [youtube.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
strategies to enhance the reaction rate of isoxazole formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting advice to enhance the reaction rate and overall success of isoxazole formation. Here, we move beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazoles, and which is generally the fastest?
The two most common and versatile methods for synthesizing the isoxazole core are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3]
-
1,3-Dipolar Cycloaddition: This is a powerful and widely used "click chemistry" reaction that joins a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4] The reaction rate can be significantly influenced by the method of nitrile oxide generation and the presence of catalysts.
-
Condensation with 1,3-Dicarbonyls: This method involves the reaction of a β-dicarbonyl compound with hydroxylamine. It is a straightforward approach, but reaction times can be longer compared to catalyzed cycloadditions.
While reaction speed is highly substrate-dependent, modern catalytic and energy-assisted 1,3-dipolar cycloadditions often offer the most rapid route to isoxazoles.
Q2: How can I accelerate a sluggish isoxazole synthesis reaction?
Several strategies can be employed to enhance the reaction rate:
-
Catalysis: The use of catalysts, particularly copper(I) salts in 1,3-dipolar cycloadditions, can dramatically increase the reaction rate and improve regioselectivity.[4][5][6]
-
Elevated Temperatures: Increasing the reaction temperature generally accelerates the reaction, but this must be balanced against the potential for side product formation and decomposition of starting materials or the desired product.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours or days to minutes, often with improved yields and fewer byproducts.[7][8][9][10][11]
-
Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.[4][12][13][14][15][16][17][18][19]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can lead to faster and more efficient reactions.[20][21][22]
Q3: My 1,3-dipolar cycloaddition is giving a low yield. What are the likely causes and how can I fix it?
Low yields in 1,3-dipolar cycloadditions are often due to the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][23] Here are some troubleshooting steps:
-
In Situ Generation of Nitrile Oxide: To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the alkyne. This can be achieved by the dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine or by the oxidation of an aldoxime.[1][23]
-
Slow Addition: Slowly adding the nitrile oxide precursor to the reaction mixture can help maintain a low concentration of the intermediate, favoring the desired cycloaddition over dimerization.[1]
-
Stoichiometry: Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.[1]
-
Catalyst Choice: For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. Copper(I) catalysts are particularly effective.[5][6]
Troubleshooting Guide: Common Issues in Isoxazole Synthesis
This section provides a more in-depth look at specific problems you may encounter and offers systematic solutions.
Problem 1: Formation of Regioisomers
In the 1,3-dipolar cycloaddition of unsymmetrical alkynes, the formation of two different regioisomers is a common challenge.[1]
Causality: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.
Solutions:
-
Catalyst Control: Copper(I)-catalyzed cycloadditions often exhibit high regioselectivity, favoring the formation of a single isomer.[1][9]
-
Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF, acetonitrile) is recommended.[1]
-
Temperature Optimization: Reaction temperature can also play a role in regioselectivity. A systematic variation of the temperature should be explored.
Problem 2: Reaction Stalls or Fails to Go to Completion
Causality: Incomplete reactions can be due to a number of factors including catalyst deactivation, insufficient reaction time or temperature, or poor solubility of reactants.
Solutions:
-
Verify Starting Material Quality: Ensure that all reactants and solvents are pure and dry. Impurities can inhibit catalysts and lead to side reactions.
-
Catalyst Health: If using a catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using freshly prepared or purchased catalyst.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Solvent: Choose a solvent in which all reactants are fully soluble at the reaction temperature.[1]
-
Time: Extend the reaction time and monitor the progress by a suitable analytical technique like TLC or LC-MS.
-
Problem 3: Significant Side Product Formation
Causality: Besides nitrile oxide dimerization, other side reactions can occur, such as polymerization of the alkyne or reactions involving other functional groups on the starting materials.
Solutions:
-
Protecting Groups: If your starting materials contain sensitive functional groups that are not compatible with the reaction conditions, consider using protecting groups.
-
Milder Reaction Conditions: Employing lower temperatures, a less reactive base for nitrile oxide generation, or a more selective catalyst can minimize unwanted side reactions.[1]
-
One-Pot Procedures: Telescoping reaction steps into a one-pot synthesis can minimize the handling of unstable intermediates and reduce the opportunity for side reactions.[6][8][24][25]
Advanced Strategies for Rate Enhancement
For challenging syntheses, consider these advanced techniques that offer significant advantages in terms of reaction speed and efficiency.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate reactions by efficiently and uniformly heating the reaction mixture.[11] This technique has been successfully applied to both 1,3-dipolar cycloadditions and condensation reactions for isoxazole synthesis, often reducing reaction times to a matter of minutes.[8][10]
Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Reference |
| 1,3-Dipolar Cycloaddition | Several days at room temp. | 30 minutes at elevated temp. | Significant reduction in byproducts | [8] |
| Chalcone Cyclization | 6-8 hours reflux | 5-10 minutes at 180W | ~10-15% | [9] |
Ultrasound-Assisted Synthesis
Sonication promotes reactions through acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures.[17] This can lead to shorter reaction times and higher yields, particularly in heterogeneous reaction mixtures.[12][15][19]
Flow Chemistry
Continuous flow synthesis allows for precise control over reaction parameters and can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.[20] The small reaction volume at any given time enhances safety, and the continuous nature of the process allows for easy scalability.[20][22]
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles
This protocol is adapted from the work of Müller and colleagues.[8]
-
To a microwave-safe reaction vial, add the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (3 mL).
-
Seal the vial and irradiate in a microwave reactor at 80 °C for 10 minutes.
-
Cool the vial to room temperature and add the hydroximinoyl chloride (1.2 mmol).
-
Reseal the vial and irradiate at 120 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Key Strategies to Enhance Isoxazole Synthesis Rate
Caption: Decision tree for selecting a rate enhancement strategy.
Diagram 2: Troubleshooting Workflow for Low-Yielding 1,3-Dipolar Cycloadditions
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 9. nveo.org [nveo.org]
- 10. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Isoxazole derivatives, in particular, represent a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole moiety serves as a valuable synthetic intermediate in the creation of more complex molecules.[2][3] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, comparing these predictions with established data for related isoxazole structures. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this important chemical entity.
The Critical Role of Spectroscopic Techniques
The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints. NMR and mass spectrometry are indispensable tools in this process, offering unparalleled insights into molecular structure, connectivity, and purity. For a molecule like this compound, these techniques are not merely confirmatory; they are the primary means by which its identity and integrity are established.
A thorough understanding of the expected spectral features allows for:
-
Unambiguous Structure Verification: Confirming that the synthesized molecule is indeed the target compound.
-
Purity Assessment: Identifying the presence of starting materials, byproducts, or isomers.
-
Guidance for Further Synthetic Modifications: Understanding the electronic and steric environment of the molecule to inform the design of subsequent chemical transformations.
This guide will delve into the predicted spectral data for this compound, providing the scientific rationale behind these predictions based on fundamental principles and comparative data from analogous structures.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR and MS data, the following atom numbering scheme will be used for this compound.
Caption: Atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar 4,5-dihydroisoxazoles, we can predict the ¹H and ¹³C NMR spectra for this compound with a high degree of confidence.[4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two signals corresponding to the methylene protons at the C4 position and the two methyl groups at the C5 position.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 (CH₂) | 2.8 - 3.2 | Singlet (s) | 2H | The methylene protons at C4 are adjacent to the C5 quaternary carbon and the C3 carbon of the imine-like C=N bond. This electronic environment would place their resonance in this downfield region. Due to the absence of adjacent protons, a singlet is expected. |
| H-6, H-7 (2 x CH₃) | 1.4 - 1.6 | Singlet (s) | 6H | The two methyl groups are attached to the C5 quaternary carbon. Their chemical equivalence leads to a single signal. This chemical shift is typical for methyl groups attached to a quaternary carbon in a heterocyclic ring. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 155 - 160 | The C3 carbon is part of a C=N double bond and is also attached to an electronegative chlorine atom, resulting in a significant downfield shift. This is consistent with data from other 3-substituted 4,5-dihydroisoxazoles.[4] |
| C5 | 85 - 95 | The C5 carbon is a quaternary carbon bonded to two methyl groups, the C4 methylene group, and the ring oxygen. The attachment to the electronegative oxygen atom causes a downfield shift into this range. |
| C4 | 45 - 55 | The C4 methylene carbon is adjacent to the C3 and C5 carbons. Its chemical shift is influenced by its position within the heterocyclic ring. |
| C6, C7 (2 x CH₃) | 25 - 30 | The two equivalent methyl carbons attached to the C5 quaternary carbon are expected to resonate in this typical aliphatic region. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, we anticipate a distinct molecular ion peak and a characteristic fragmentation pattern.
Molecular Ion and Isotopic Pattern
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks separated by 2 m/z units, with the M+ peak (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl).
| Ion | Predicted m/z | Relative Intensity |
| [M]⁺ (C₅H₈³⁵ClNO)⁺ | 133.03 | ~100% |
| [M+2]⁺ (C₅H₈³⁷ClNO)⁺ | 135.03 | ~33% |
This characteristic 3:1 isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pathway
Electron impact ionization can induce fragmentation of the molecular ion. A plausible fragmentation pathway for this compound is outlined below.
Caption: Proposed mass spectrometry fragmentation pathway.
Key Fragmentation Steps:
-
Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical (Cl•) from the molecular ion to form a fragment with m/z 86.
-
Ring Cleavage: Subsequent fragmentation could involve the cleavage of the isoxazole ring. For instance, the loss of a neutral C₂H₃Cl molecule could lead to a fragment at m/z 83.
-
Further Fragmentation: The fragment at m/z 86 could further lose a CNO radical to produce a fragment at m/z 41. The molecular ion could also undergo a retro-cycloaddition type fragmentation to lose CClNO, resulting in a fragment at m/z 56.
Experimental Protocols
To obtain the data discussed in this guide, the following standard experimental protocols would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Use electron impact (EI) ionization for GC-MS or electrospray ionization (ESI) for LC-MS. For EI, a standard electron energy of 70 eV is typically used.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to propose plausible fragment structures.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups. For this compound, one would expect to see characteristic absorptions for the C=N bond (around 1620-1680 cm⁻¹) and C-Cl bond (around 600-800 cm⁻¹).
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl) in the compound, which can be used to confirm the molecular formula.
However, neither of these techniques can provide the detailed structural information and connectivity that NMR and MS offer.
Conclusion
The structural characterization of this compound is readily achievable through a combined application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a clear roadmap for identifying the key structural features of the molecule, while the mass spectrum, with its characteristic chlorine isotopic pattern, confirms the elemental composition and offers insights into its fragmentation behavior. This guide provides a comprehensive, albeit predictive, framework for the spectroscopic analysis of this important heterocyclic compound. By understanding these expected spectral features, researchers can confidently verify their synthetic products and proceed with their research and development endeavors.
References
- 1. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Isoxazoles: A Comparative Analysis
For the discerning researcher in medicinal chemistry and materials science, the isoxazole ring is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] Its synthesis, therefore, is a critical competency in the modern organic chemistry laboratory. This guide provides an in-depth, comparative analysis of the most prevalent and effective methods for constructing substituted isoxazoles, moving beyond mere procedural lists to explore the mechanistic rationale and practical considerations that inform experimental design.
At a Glance: Core Synthetic Strategies
The two most robust and widely employed strategies for isoxazole synthesis are the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[3] Each approach offers distinct advantages and is suited to different synthetic challenges. This guide will delve into these primary methods, followed by a discussion of powerful metal-catalyzed alternatives that have gained prominence in recent years.
| Method | Key Reactants | Primary Strengths | Common Challenges | Regiocontrol |
| [3+2] Cycloaddition | Nitrile Oxide, Alkyne/Alkene | High functional group tolerance, mild conditions, modularity. | Regioselectivity can be an issue with unsymmetrical alkynes, nitrile oxide stability. | Often favors 3,5-disubstituted products; can be influenced by catalyst and substituents.[4][5] |
| 1,3-Dicarbonyl Condensation | 1,3-Dicarbonyl Compound, Hydroxylamine | Readily available starting materials, straightforward procedure. | Formation of regioisomeric mixtures, potentially harsh reaction conditions.[2] | Can be controlled by varying reaction conditions and substrate structure.[2][6][7] |
| Metal-Catalyzed Cyclizations | Varies (e.g., Acetylenic Oximes) | High efficiency, excellent regioselectivity, access to diverse substitution patterns. | Catalyst cost and sensitivity, potential for metal contamination in the final product. | Often excellent, dictated by the catalyst and reaction mechanism. |
Method 1: The [3+2] Huisgen Cycloaddition - A Modular Approach
The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is a cornerstone of isoxazole synthesis.[8][9] This reaction, often referred to as the Huisgen cycloaddition, is prized for its reliability and broad scope.[10]
Mechanistic Rationale
The reaction proceeds via a concerted pericyclic mechanism, where the π systems of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) interact to form the five-membered isoxazole ring in a single step.[8] The regiochemical outcome—that is, the orientation of the substituents on the final isoxazole ring—is governed by the electronic and steric properties of the reactants.
Caption: Generalized workflow of a [3+2] cycloaddition reaction.
A significant advancement in this area is the use of copper(I) catalysts, which facilitates the reaction with terminal alkynes, often providing high regioselectivity for the 3,5-disubstituted product.[4][11] Metal-free versions are also widely used, particularly when metal contamination is a concern.[8]
Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a representative example of a copper-catalyzed cycloaddition for synthesizing 3,5-disubstituted isoxazoles.[4][11]
Materials:
-
Substituted aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (2.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
To a solution of the substituted aldoxime (1.0 mmol) in the chosen solvent, add N-Chlorosuccinimide (1.1 mmol) and stir at room temperature. The NCS converts the aldoxime to the corresponding hydroximinoyl chloride.
-
In a separate flask, dissolve the terminal alkyne (1.2 mmol), CuI (0.05 mmol), and triethylamine (2.0 mmol) in the solvent.
-
Slowly add the solution containing the in situ generated hydroximinoyl chloride to the alkyne solution. The triethylamine serves to generate the nitrile oxide from the hydroximinoyl chloride, which then undergoes cycloaddition.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.
Method 2: 1,3-Dicarbonyl Condensation - The Classical Approach
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the oldest and most direct methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[2][12]
Mechanistic Rationale
The synthesis proceeds through a series of condensation and cyclization steps. Initially, the more reactive carbonyl group of the 1,3-dicarbonyl compound reacts with hydroxylamine to form an oxime. Subsequent intramolecular cyclization via attack of the oxime oxygen onto the second carbonyl group, followed by dehydration, yields the aromatic isoxazole ring.[12]
A key challenge with this method is controlling the regioselectivity when using an unsymmetrical 1,3-dicarbonyl, as either carbonyl group can react first, leading to a mixture of isomeric products.[2] However, recent studies have shown that regiochemical control can be achieved by modifying the reaction conditions, such as the solvent and the use of additives like Lewis acids.[2][6]
Caption: Stepwise process for isoxazole synthesis from a 1,3-dicarbonyl.
Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone
This protocol demonstrates a method for achieving regioselectivity in the condensation reaction by using a β-enamino diketone, a derivative of a 1,3-dicarbonyl.[6][7]
Materials:
-
β-Enamino diketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (1.5 mmol)
-
Ethanol
Procedure:
-
Dissolve the β-enamino diketone (1.0 mmol) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.5 mmol) to the solution.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC). The pyridine acts as a base to free the hydroxylamine and facilitate the reaction.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Modern Advancements: Metal-Catalyzed and Greener Syntheses
Beyond the two primary methods, several other powerful strategies have emerged.
-
Metal-Catalyzed Cycloisomerizations: Gold and other transition metals can catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles with high yields and excellent regioselectivity.[4]
-
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction times, improve yields, and promote cleaner reactions, aligning with the principles of green chemistry.[13][14][15] For instance, the condensation of chalcones with hydroxylamine hydrochloride can be efficiently carried out under ultrasound irradiation.[13][15]
-
Intramolecular Cycloadditions: When the nitrile oxide and the alkyne are part of the same molecule, an intramolecular nitrile oxide cycloaddition (INOC) can lead to the formation of fused polycyclic isoxazole systems.[5]
Conclusion
The synthesis of substituted isoxazoles is a well-developed field with a diverse toolkit available to the modern chemist. The choice between the [3+2] cycloaddition and the 1,3-dicarbonyl condensation will largely depend on the desired substitution pattern, the availability of starting materials, and the required level of regiocontrol. For modularity and functional group tolerance, the Huisgen cycloaddition is often superior. For straightforward access from simple building blocks, the classical condensation method remains highly relevant, especially with modern protocols for controlling regioselectivity. Furthermore, the advent of potent metal catalysts and green chemistry techniques continues to expand the horizons of isoxazole synthesis, enabling the construction of increasingly complex and valuable molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 15. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isoxazole-Based Herbicides
This guide provides an in-depth technical comparison of isoxazole-based herbicides, offering researchers, scientists, and drug development professionals a comprehensive understanding of their efficacy, mechanism of action, and practical application in weed management. We will delve into the core science behind these compounds, present comparative experimental data, and provide detailed protocols for their evaluation.
Introduction: The Isoxazole Class and its Role in Weed Control
Isoxazole herbicides are a significant class of compounds used for the selective control of a broad spectrum of grass and broadleaf weeds in various crops.[1] Their prominence in modern agriculture stems from their unique mode of action and efficacy against weeds that have developed resistance to other herbicide classes.[2] This guide will focus on key isoxazole-based herbicides, comparing their performance with other relevant chemistries to provide a clear perspective on their utility in weed science research and development.
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mode of action for isoxazole herbicides like isoxaflutole and pyrasulfotole is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a critical enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis.[4] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, isoxazole herbicides disrupt this protective mechanism, leading to the characteristic "bleaching" of new plant tissue, followed by necrosis and plant death.[3][5] This mode of action is classified as Group 27 by the Herbicide Resistance Action Committee (HRAC).[6]
It is important to differentiate the isoxazole (HPPD inhibitor) mechanism from other "bleaching" herbicides like clomazone. Clomazone, an isoxazolidinone, also inhibits carotenoid biosynthesis but does so by targeting the 1-deoxy-D-xylulose 5-phosphate synthase (DXS) enzyme, the first step in a different isoprenoid pathway.[7]
Visualizing the Biochemical Pathway
The following diagram illustrates the HPPD inhibition pathway targeted by isoxazole-based herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agriculture.basf.us [agriculture.basf.us]
- 5. researchgate.net [researchgate.net]
- 6. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greenhouse and field evaluation of isoxaflutole for weed control in maize in China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the unequivocal structural confirmation of novel chemical entities is paramount. The 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole scaffold represents a key pharmacophore with significant potential in the development of new therapeutic agents. The precise arrangement of its atoms dictates its physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of the primary analytical techniques for the structural validation of this heterocyclic system, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogs to inform the validation process.
The Imperative of Orthogonal Validation Techniques
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic and orthogonal application of multiple methods. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is considered the gold standard. Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system, significantly increasing the confidence in the assigned structure.
Head-to-Head Comparison: NMR vs. Mass Spectrometry vs. X-ray Crystallography
The choice of analytical technique is often guided by the specific question being asked and the nature of the sample. Here, we compare the utility of the three core techniques for the structural elucidation of this compound.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry. | - Provides detailed information about the carbon-hydrogen framework.- Non-destructive.- Can be used for samples in solution. | - Does not directly provide molecular weight.- Can be difficult to interpret for complex molecules without 2D techniques.- Requires a relatively large amount of pure sample. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition (HRMS), fragmentation patterns indicative of structural motifs. | - High sensitivity, requiring very small amounts of sample.- Provides definitive molecular weight and formula.- Fragmentation patterns offer clues to the structure. | - Isomeric and isobaric compounds can be difficult to distinguish.- Provides limited information on stereochemistry.- Destructive technique. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry. | - Considered the "gold standard" for definitive structure determination.[1][2]- Provides precise and accurate spatial information. | - Requires a high-quality single crystal, which can be challenging to obtain.- The determined structure is in the solid state and may differ from the solution conformation. |
In-Depth Analysis and Predicted Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H and ¹³C NMR would be the initial and most informative techniques to confirm the presence of the key structural features.
¹H NMR:
-
Gem-dimethyl group (C(CH₃)₂): A singlet integrating to 6 protons would be expected, likely in the range of δ 1.2-1.6 ppm.
-
Methylene group (-CH₂-): A singlet integrating to 2 protons would be expected for the C4 protons, likely in the range of δ 2.8-3.2 ppm. The chemical shift is influenced by the adjacent electronegative oxygen and the C=N bond.
¹³C NMR:
-
C3: The carbon of the C=N bond, attached to chlorine, would appear significantly downfield, estimated in the range of δ 155-160 ppm.
-
C5: The quaternary carbon of the gem-dimethyl group would be expected around δ 90-95 ppm due to the influence of the adjacent oxygen and nitrogen atoms.
-
C4: The methylene carbon should resonate in the range of δ 45-50 ppm.
-
Gem-dimethyl carbons: The two methyl carbons would likely appear around δ 25-30 ppm.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound (C₅H₈ClNO), the expected molecular weight is approximately 133.58 g/mol .
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): A key feature would be the isotopic pattern of the molecular ion due to the presence of chlorine. We would expect to see two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This is a definitive indicator of a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways for related dihydroisoxazoles could involve the loss of the chlorine atom, the dimethyl group, or cleavage of the N-O bond. A prominent fragment would likely be the tert-butyl cation at m/z 57.[6]
X-ray Crystallography
Should a suitable single crystal be obtained, X-ray crystallography would provide the ultimate structural proof. It would definitively confirm the connectivity, the dihydroisoxazole ring conformation (likely an envelope or twisted conformation), and the precise bond lengths and angles, including the C-Cl, C=N, and N-O bonds. For similar dihydroisoxazole derivatives, the ring is often found in an envelope conformation.[3]
Experimental Protocols
General Synthesis Workflow for 3-Halo-4,5-dihydroisoxazoles
The synthesis of 3-halo-4,5-dihydroisoxazoles is often achieved via a 1,3-dipolar cycloaddition reaction.[6]
Caption: General workflow for the synthesis of 3-halo-4,5-dihydroisoxazoles.
Procedure:
-
Nitrile Oxide Generation: The halogenated nitrile oxide (e.g., chloronitrile oxide) is typically generated in situ from a suitable precursor, such as a dihaloformaldoxime, in the presence of a base.
-
Cycloaddition: The alkene (in this case, 3,3-dimethyl-1-butene) is introduced to the reaction mixture containing the generated nitrile oxide. The reaction is usually conducted at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted.
-
Purification: The crude product is purified, typically by column chromatography, to yield the pure this compound.
Structural Validation Workflow
A logical workflow for the structural validation of a newly synthesized batch of this compound.
Caption: A comprehensive workflow for the structural validation of the target compound.
Conclusion
The structural validation of this compound derivatives necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecular framework and mass spectrometry confirms the elemental composition and molecular weight, single-crystal X-ray crystallography stands as the ultimate arbiter for unambiguous three-dimensional structural determination.[1][2] By judiciously employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their findings, a cornerstone for the advancement of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. 326829-08-7|this compound|BLD Pharm [bldpharm.com]
- 3. Crystal structure of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
3-chloro vs 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole reactivity
An In-Depth Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole
For researchers, medicinal chemists, and professionals in drug development, the 3-halo-4,5-dihydroisoxazole scaffold represents a class of highly valuable synthetic intermediates.[1][2] The reactivity of this heterocyclic system is critically governed by the nature of the halogen substituent at the 3-position. This guide provides an in-depth, objective comparison of two key analogs: 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole and 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. By examining the fundamental principles of their chemical behavior and providing supporting experimental context, this document aims to empower scientists to make informed decisions in the design and execution of their synthetic strategies.
The Foundation: Synthesis via 1,3-Dipolar Cycloaddition
The construction of the 5,5-dimethyl-4,5-dihydroisoxazole core is most efficiently achieved through a 1,3-dipolar cycloaddition reaction.[2][3][4] This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole), generated in situ, with an alkene (the dipolarophile). For the synthesis of the title compounds, the dipolarophile is 2-methylpropene.[3]
The key difference lies in the precursor to the nitrile oxide:
-
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is synthesized using bromonitrile oxide, which is generated from dibromoformaldoxime. This reaction is noted for its efficiency and high yields.[3]
-
This compound is synthesized using chloronitrile oxide, derived from dichloroformaldoxime. However, this specific cycloaddition has been reported to proceed with low yield.[5]
This initial synthetic accessibility is a crucial practical consideration, often favoring the use of the bromo-analog in research settings.
Caption: General synthetic workflow for 3-halo-dihydroisoxazoles.
Core Principles of Reactivity: The Decisive Role of the Halogen
The chemical behavior of these compounds is dominated by the electrophilic nature of the carbon atom at the C3 position. The halogen atom acts as a leaving group, making this position a prime target for nucleophilic attack.[3] The 3-bromo-Δ²-isoxazoline scaffold, in particular, is recognized as a manageable and highly accessible electrophilic "warhead".[1][2][3] The difference in reactivity between the chloro and bromo derivatives can be explained by fundamental chemical principles.
Bond Strength and Leaving Group Ability:
The most significant factor differentiating the two compounds is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond due to the larger atomic radius of bromine and less effective orbital overlap with carbon.[6] This directly impacts the leaving group ability of the halide ion.
-
C-Cl Bond: Stronger bond, higher dissociation energy (~328 kJ/mol). Chloride (Cl⁻) is a good leaving group, but less so than bromide.[6]
-
C-Br Bond: Weaker bond, lower dissociation energy (~276 kJ/mol). Bromide (Br⁻) is an excellent leaving group, readily departing upon nucleophilic attack.[6]
This principle is the cornerstone of their differential reactivity: the weaker C-Br bond makes 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole significantly more reactive towards nucleophiles than its chloro counterpart. [7]
| Property | 3-Chloro Derivative | 3-Bromo Derivative | Rationale |
| C-X Bond Strength | Higher (~328 kJ/mol)[6] | Lower (~276 kJ/mol)[6] | Better orbital overlap and higher electronegativity of Cl vs. Br. |
| Leaving Group Ability | Good | Excellent | Weaker bases are better leaving groups; Br⁻ is a weaker base than Cl⁻. |
| General Reactivity | Moderately Reactive | Highly Reactive | Directly correlated with the ease of C-X bond cleavage.[7] |
| Table 1: Comparison of core chemical properties governing reactivity. |
A Head-to-Head Comparison in Key Reaction Classes
The superior leaving group ability of bromide translates into enhanced reactivity for the 3-bromo analog across the most common reaction pathways.
Nucleophilic Substitution
This is the quintessential reaction for 3-haloisoxazolines. The reaction typically proceeds through an addition-elimination mechanism , where a nucleophile attacks the electrophilic C3 carbon, forming a tetrahedral intermediate, which then collapses, expelling the halide ion.[2][8]
Experimental evidence confirms the heightened reactivity of the bromo derivative. In a study investigating the activation of the Nrf2/HO-1 axis, isoxazoline-based electrophiles were tested, and it was observed that the 3-bromo-isoxazoline "warhead" is more active than its 3-chloro counterpart.[7] This reactivity is particularly relevant in drug development, where these compounds are used to form covalent bonds with nucleophilic cysteine residues in the active sites of target enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][3]
Caption: Nucleophilic substitution via an addition-elimination pathway.
Ring-Opening and Transformations
The dihydroisoxazole ring is not merely a scaffold for the C3-halogen; it is also susceptible to further transformations, most notably ring-opening reactions.[3] These reactions can be initiated to reveal other valuable functional groups. For instance, 3-bromo-4,5-dihydroisoxazoles can be effectively converted into β-hydroxynitriles.[3] A common method for this transformation involves cleavage of the N-O bond using sodium iodide (NaI) in the presence of a Lewis acid.[3] While specific comparative data is scarce, reactions that are initiated by nucleophilic attack at C3 would logically proceed more readily with the more electrophilic and reactive bromo-derivative.
Experimental Protocols and Workflow
To provide a practical context, the following section details a generalized protocol for a common reaction and illustrates a typical experimental workflow.
Representative Protocol: Nucleophilic Substitution with an Amine
This protocol is adapted from established methods for the synthesis of 3-aminoisoxazolines from 3-bromoisoxazolines and serves as a template for comparative reactivity studies.[8]
Objective: To synthesize 3-amino-5,5-dimethyl-4,5-dihydroisoxazole via nucleophilic substitution.
Materials:
-
3-Halo-5,5-dimethyl-4,5-dihydroisoxazole (1.0 eq)
-
Amine (e.g., benzylamine) (1.2 eq)
-
Base (e.g., triethylamine or potassium carbonate) (1.5 eq)
-
Solvent (e.g., acetonitrile or THF)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-halo-5,5-dimethyl-4,5-dihydroisoxazole and the chosen solvent.
-
Addition of Reagents: Add the base, followed by the slow, dropwise addition of the amine at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating if required). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. It is anticipated that the reaction with the 3-bromo analog will proceed faster and/or at a lower temperature than with the 3-chloro analog.
-
Work-up: Upon completion, filter the reaction mixture to remove any solid salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-aminoisoxazoline.
Caption: Standard experimental workflow for nucleophilic substitution.
Conclusion and Outlook
The primary determinant of reactivity for 3-chloro- and 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole is the nature of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making bromide a superior leaving group.[6]
Consequently, 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole is the more reactive and versatile electrophile. Its heightened reactivity makes it the preferred substrate for nucleophilic substitution reactions, which is particularly advantageous in the field of medicinal chemistry for the development of covalent inhibitors that target enzymes.[1][3] While the 3-chloro analog is a viable intermediate, its lower reactivity necessitates harsher reaction conditions and may lead to lower yields, making the bromo-derivative the more synthetically efficient and reliable choice for most applications. Understanding this fundamental difference is critical for the rational design of synthetic routes and the successful development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | 882697-80-5 | Benchchem [benchchem.com]
- 4. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction | MDPI [mdpi.com]
- 5. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
validating the purity of synthesized 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
An Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Introduction: Establishing Purity as a Prerequisite for Progress
In the realms of medicinal chemistry and materials science, the utility of a synthetic intermediate is directly proportional to its purity. The compound this compound serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its reactivity is centered on the N-O bond and the electrophilic carbon atom attached to the chlorine, making it a versatile synthon. However, the very reactivity that makes it valuable also predisposes its synthesis to the formation of side-products and the persistence of starting materials.
Consequently, a rigorous and multi-faceted approach to purity validation is not merely a quality control step; it is a fundamental requirement for ensuring the reliability, reproducibility, and safety of downstream applications. Relying on a single analytical technique can lead to a false sense of security, as impurities may co-elute in chromatography or be masked in certain spectroscopic methods.
This guide presents an orthogonal validation strategy, employing a suite of complementary analytical techniques to build a comprehensive and trustworthy purity profile for synthesized this compound. We will explore the "why" behind each method's selection and detail the experimental protocols necessary to generate robust, publication-quality data.
Core Validation Workflow: An Orthogonal Approach
The cornerstone of a trustworthy purity assessment lies in employing multiple, independent analytical methods. This orthogonal strategy ensures that the weaknesses of one technique are compensated for by the strengths of another. Our approach integrates structural elucidation (NMR, MS) with quantitative separation science (GC, HPLC) to build an unassailable case for the compound's purity.
Caption: Overall workflow for the synthesis and orthogonal validation of purity.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure determination of organic molecules. For this compound, ¹H NMR will confirm the presence and connectivity of the aliphatic protons, while ¹³C NMR will verify the carbon backbone, including the key C=N carbon. The chemical shifts are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecule.
A. Proton (¹H) NMR Spectroscopy
The asymmetry of the dihydroisoxazole ring renders the two protons on the CH₂ group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| 2 x -CH₃ (C5) | ~1.4 - 1.6 | Singlet (s) | 6H | Two magnetically equivalent methyl groups on a quaternary carbon. |
| -CH₂- (C4) | ~2.9 - 3.2 | Singlet (s) | 2H | Protons adjacent to the C=N double bond and the quaternary carbon. In many similar systems, they appear as a sharp singlet. |
B. Carbon (¹³C) NMR Spectroscopy
This technique is crucial for confirming the total number of unique carbon atoms and identifying the key functionalities.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C =N (C3) | ~155 - 160 | The sp²-hybridized carbon of the imine, significantly deshielded. |
| -C (CH₃)₂ (C5) | ~90 - 95 | The quaternary carbon of the isoxazole ring, deshielded by the adjacent oxygen atom. |
| -C H₂- (C4) | ~45 - 50 | The aliphatic methylene carbon. |
| 2 x -C H₃ (C5) | ~25 - 30 | The two equivalent methyl carbons. |
Trustworthiness: The combination of ¹H and ¹³C NMR provides a robust, self-validating dataset. The number of signals, their chemical shifts, integrations (for ¹H), and multiplicities must all be consistent with the proposed structure.[2][3][4] Any significant deviation or the presence of additional peaks indicates impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the synthesized compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0.00 ppm.
Molecular Weight and Elemental Confirmation via Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight. For halogenated compounds, MS offers a unique and powerful validation tool through the analysis of isotopic patterns.
The presence of a chlorine atom is unequivocally confirmed by the M+ and M+2 peaks. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 natural abundance results in two molecular ion peaks separated by 2 m/z units, with a corresponding ~3:1 intensity ratio.[5][6] This isotopic signature is a critical piece of evidence for structural confirmation.
Caption: Logic diagram for chlorine isotope pattern detection in mass spectrometry.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Relative Abundance | Notes |
|---|---|---|---|
| [M+H]⁺ (with ³⁵Cl) | 134.0373 | 100% (base peak) | Corresponds to the molecular formula C₅H₉ClNO⁺. |
| [M+H]⁺ (with ³⁷Cl) | 136.0343 | ~32% | The characteristic M+2 peak confirming one chlorine atom. |
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement accurate to within a few parts per million (ppm).[7] Matching the observed exact mass to the calculated mass for the molecular formula C₅H₈ClNO provides extremely high confidence in the elemental composition, complementing the structural data from NMR.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation (Inlet to MS):
-
Injector: Split/splitless, 250 °C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: 40 - 200 m/z.
-
-
Data Analysis: Identify the peak corresponding to the target compound. Examine its mass spectrum, focusing on the molecular ion region to confirm the molecular weight and the characteristic 3:1 isotopic pattern for chlorine.
Quantitative Purity Assessment via Chromatography
Expertise & Experience: While NMR and MS confirm the structure of the major component, chromatography is essential for detecting and quantifying impurities. For a volatile and thermally stable compound like this compound (predicted boiling point ~112-132 °C), Gas Chromatography with a Flame Ionization Detector (GC-FID) is the superior method for purity analysis.[1][8] HPLC is a viable alternative but may be less sensitive for this analyte without a strong UV chromophore.
A. Primary Method: Gas Chromatography (GC-FID)
Causality: GC separates compounds based on their volatility and interaction with the stationary phase. The Flame Ionization Detector (FID) is a universal detector for organic compounds, and its response is directly proportional to the mass of carbon entering the flame. This makes it ideal for calculating purity by area percent without needing response factors for every potential impurity, a principle often used in standardized methods.[9]
Expected Results: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Instrument Setup: Use a gas chromatograph equipped with an FID.
-
GC Conditions:
-
Injector: Split injection (e.g., 50:1 split ratio), 250 °C.
-
Column: Agilent DB-5 or equivalent (30 m x 0.32 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp at 15 °C/min to 240 °C, hold for 5 minutes.
-
Detector: FID at 280 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity. For regulatory purposes, any impurity above 0.1% should be identified if possible (e.g., by GC-MS).
B. Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is a powerful separation technique, but this molecule lacks a strong UV chromophore, making detection challenging. Detection would likely be performed at a low wavelength (e.g., 210 nm), where many organic molecules show some absorbance. A reversed-phase method is standard for separating small organic molecules.[10]
Comparison of Chromatographic Methods
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
|---|---|---|
| Applicability | Excellent. Compound is volatile and thermally stable. | Fair. Suitable, but detection may be a challenge. |
| Sensitivity | High. FID is very sensitive to hydrocarbons. | Moderate to Low. Lack of a strong chromophore limits sensitivity. |
| Quantitation | Excellent. Area percent purity is highly reliable. | Good. Requires careful method development and validation. |
| Impurity Profile | Detects volatile impurities. | Detects non-volatile impurities and degradation products. |
| Recommendation | Primary method of choice for purity and volatile impurity analysis. | Complementary method for non-volatile impurities or as an orthogonal check. |
Conclusion
Validating the purity of this compound requires more than a single measurement. It demands a carefully constructed analytical narrative. By integrating the definitive structural evidence from ¹H and ¹³C NMR with the unambiguous molecular weight and elemental confirmation from MS (including its unique isotopic signature), we establish the identity of the main component with high confidence. The quantitative power of GC-FID then provides a precise measure of its purity, separating it from volatile contaminants. This orthogonal, self-validating approach ensures that the material meets the stringent quality requirements for its use in high-stakes applications like drug development and scientific research.
References
- 1. chembk.com [chembk.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. omicsonline.org [omicsonline.org]
- 9. agilent.com [agilent.com]
- 10. ptfarm.pl [ptfarm.pl]
A Comparative Guide to the Structural Elucidation of Isoxazoles: Integrating Computational and Experimental Data
For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a cornerstone of modern pharmacology. Found in numerous clinically approved drugs and biologically active molecules, its derivatives exhibit a vast range of activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is not a mere academic detail; it is the fundamental determinant of their interaction with biological targets, governing efficacy, selectivity, and safety. Therefore, the unambiguous determination of their structure is a critical step in the drug discovery pipeline.[5][6]
This guide presents an in-depth comparison of computational and experimental methodologies for the structural elucidation of isoxazole derivatives. Moving beyond a simple listing of techniques, we will explore the synergistic relationship between theoretical predictions and empirical data, demonstrating how their integration forms a self-validating system for achieving high-confidence structural assignments. We will delve into the causality behind experimental choices and showcase how a multi-faceted approach provides the most robust and reliable results.
The Gold Standard: Experimental Structure Determination
Direct physical measurement remains the ultimate arbiter of molecular structure. Several powerful analytical techniques are employed to probe the atomic arrangement of isoxazole derivatives, each providing unique and often complementary information.
Single-Crystal X-ray Crystallography
Often hailed as the "gold standard," single-crystal X-ray crystallography provides an unparalleled, high-resolution view of a molecule's structure in the solid state.[5] It stands as the most definitive method for determining the precise spatial coordinates of each atom.
-
Core Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the atomic positions can be inferred.
-
Data Yield: It provides precise measurements of bond lengths, bond angles, and torsional angles, offering definitive insights into the molecule's conformation and stereochemistry.[5]
-
Causality in Application: When spectroscopic data (like NMR) is ambiguous in differentiating between isomers, a successful X-ray crystal structure provides an unequivocal answer, resolving any structural debates.[7] This definitive structure can then serve as a robust starting point for computational studies.
-
Key Limitation: The primary and often significant hurdle is the need to grow a single crystal of sufficient size and quality, which is not always feasible.[5][7] Furthermore, the determined structure represents the solid-state conformation, which may differ from the biologically relevant conformation in solution.
-
Crystallization: The purified isoxazole derivative is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or controlled cooling of the saturated solution is employed to encourage the growth of a single, defect-free crystal (typically >0.1 mm).[5]
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, thousands of diffraction spots are collected by a detector.[5]
-
Structure Solution & Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse technique for structural elucidation in solution, providing rich information about the connectivity and chemical environment of atoms.[7]
-
Core Principle: NMR exploits the magnetic properties of atomic nuclei (commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local electronic environment.
-
Data Yield:
-
1D NMR (¹H, ¹³C): Provides information on the number and type of unique protons and carbons.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms, revealing which protons are coupled to each other and which protons are attached to which carbons, even over multiple bonds. This is crucial for assembling the molecular skeleton.[8]
-
-
Causality in Application: While powerful, standard ¹H-¹³C correlation experiments can sometimes be insufficient to unambiguously differentiate between certain heterocyclic isomers, such as an oxazole and an isoxazole, as the proton-carbon coupling patterns can be identical.[7][9] In such cases, advanced techniques or comparison with a known standard may be required.[7]
Vibrational Spectroscopy (FTIR & Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "molecular fingerprint."[10]
-
Core Principle: FTIR measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Raman spectroscopy measures the inelastic scattering of laser light, providing information on different, often complementary, vibrational modes.[10][11][12]
-
Data Yield: These techniques are excellent for identifying the presence of specific functional groups (e.g., C=O, N-O, C-H).[13]
-
Causality in Application: The true power of vibrational spectroscopy in this context is realized when comparing the experimental spectrum to a computationally predicted one. A strong correlation between the two provides high confidence that the correct structure has been modeled.
The Predictive Power: Computational Structural Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding molecular structures and properties.[14][15]
-
Core Principle: DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. By finding the geometry that minimizes the energy, an optimized molecular structure can be predicted.[14]
-
Data Yield: DFT can accurately predict a wide range of properties, including:
-
Optimized Geometries: Bond lengths, bond angles, and dihedral angles in the gas phase (or with a solvent model).[15]
-
Spectroscopic Properties: NMR chemical shifts, IR and Raman vibrational frequencies.[13][16]
-
Electronic Properties: The distribution of electrons, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO), which are key to understanding reactivity.[17][18]
-
-
Causality in Application: DFT is used to generate a theoretical model that can be directly compared against experimental data. For instance, if an X-ray structure is unavailable, DFT can be used to predict the structures of several possible isomers. The predicted NMR and IR spectra for each isomer can then be compared to the experimental data to determine the most likely candidate.
-
Structure Input: A 3D model of the isoxazole derivative is built. If an X-ray structure is available, its coordinates provide the best starting point.
-
Geometry Optimization: An appropriate functional (e.g., B3LYP, WB97XD) and basis set (e.g., 6-311++G(d,p)) are selected.[15][17] The software then iteratively adjusts the atomic positions to find the lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.[13]
-
Property Calculation: Using the validated minimum-energy structure, other properties like NMR chemical shifts (using the GIAO method), electronic spectra (TD-DFT), and MEP maps are calculated.[16]
Synergy in Practice: A Comparative Analysis
The most robust structural validation is achieved not by relying on a single method, but by integrating them into a cohesive, self-validating workflow. Discrepancies between methods are not failures, but opportunities for deeper insight.
Caption: Integrated workflow for isoxazole structure validation.
Geometric Parameter Comparison
A direct comparison of bond lengths and angles from X-ray crystallography and DFT calculations reveals the accuracy of the computational model. While experimental data is for the solid state and DFT is typically for the gas phase, the agreement is often excellent.
| Parameter | Bond/Angle | Representative Experimental (X-ray) Value (Å or °) | Representative Calculated (DFT) Value (Å or °) |
| Bond Lengths | O1-N2 | ~1.42 Å | ~1.41 Å |
| N2-C3 | ~1.31 Å | ~1.32 Å | |
| C3-C4 | ~1.42 Å | ~1.43 Å | |
| C4-C5 | ~1.34 Å | ~1.35 Å | |
| C5-O1 | ~1.35 Å | ~1.34 Å | |
| Bond Angles | C5-O1-N2 | ~105° | ~106° |
| O1-N2-C3 | ~110° | ~110° | |
| N2-C3-C4 | ~112° | ~111° | |
| C3-C4-C5 | ~103° | ~103° | |
| C4-C5-O1 | ~110° | ~110° | |
| Note: These are representative values. Actual values will vary based on substitution patterns. Sources suggest strong agreement between DFT and X-ray data.[1] |
Discrepancies can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice but absent in the gas-phase calculation.[6] This highlights the importance of understanding the context of each method.
Spectroscopic Data Comparison
This is where the synergy becomes most apparent. A computational model validated by X-ray data can be used to interpret complex spectra with high confidence.
-
NMR Spectroscopy: Calculating NMR chemical shifts via the GIAO method can help assign ambiguous signals in an experimental spectrum.[16][19] A strong linear correlation between the set of calculated shifts and the experimental shifts is powerful evidence for the correct structural assignment.
-
Vibrational Spectroscopy: DFT calculations provide a full set of vibrational modes. While calculated frequencies are often systematically higher than experimental ones due to theoretical approximations, they can be corrected using a scaling factor. The key is to compare the pattern of the spectra. A strong match in the relative positions and intensities of the major peaks between the scaled theoretical and experimental spectra confirms that the calculation is modeling the correct molecule.[13][20]
Caption: Standard numbering of the isoxazole ring.
Conclusion: A Unified Approach to Structural Integrity
In the field of drug discovery and development, ambiguity is a liability. The structural elucidation of isoxazole derivatives demands a rigorous and multi-faceted approach. Relying on a single technique, whether experimental or computational, leaves open the possibility of misinterpretation.
The most trustworthy and authoritative structural assignments arise from a self-validating system where computational predictions are corroborated by experimental data, and in turn, experimental data is rationalized and understood through the lens of theory. The convergence of results from X-ray crystallography, NMR, vibrational spectroscopy, and DFT provides the highest possible degree of confidence. This integrated strategy ensures that the foundational structural data upon which all further research—from understanding structure-activity relationships to designing next-generation therapeutics—is built on solid ground.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. DSpace [dr.lib.iastate.edu]
- 10. mdpi.com [mdpi.com]
- 11. jasco-global.com [jasco-global.com]
- 12. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies [mdpi.com]
- 13. esisresearch.org [esisresearch.org]
- 14. irjweb.com [irjweb.com]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology | Semantic Scholar [semanticscholar.org]
- 19. Experimental and Theoretical Approach to Novel Polyfunctionalized...: Ingenta Connect [ingentaconnect.com]
- 20. Vibrational spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Purification Techniques for Isoxazoles
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of innovation.[1] This five-membered heterocycle is a privileged structure, forming the core of numerous pharmaceuticals, from COX-2 inhibitors to beta-lactamase-resistant antibiotics.[2] However, the journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) or advanced intermediate is paved with critical purification challenges. The choice of purification strategy not only dictates the final purity and yield but also significantly impacts project timelines, cost, and scalability.
This guide provides an in-depth comparison of the primary techniques used to purify isoxazole derivatives: column chromatography, crystallization, and vacuum distillation. Moving beyond a simple listing of methods, we will delve into the mechanistic principles, provide field-proven protocols, and present comparative data to empower you to make informed, causality-driven decisions in your own laboratory work.
The Imperative of Purity in Isoxazole Chemistry
Impurities, including unreacted starting materials, reagents, and side-products, can have profound consequences.[3] They can interfere with subsequent synthetic steps, compromise the accuracy of analytical data, and, most critically, introduce potential toxicity in drug candidates.[3][4] Therefore, selecting and optimizing a purification method is not merely a procedural step but a cornerstone of scientific rigor and drug safety.
Flash Column Chromatography: The Workhorse of Discovery Chemistry
Flash column chromatography is arguably the most ubiquitous purification technique in a research setting. Its strength lies in its versatility and ability to separate complex mixtures with closely related components based on their differential adsorption to a stationary phase.[5][6]
Expertise & Experience: The 'Why' Behind the Protocol
The choice to use flash chromatography is often driven by the need to isolate a target isoxazole from structurally similar impurities or when the compound is an oil or a non-crystalline solid. The principle relies on the partitioning of analytes between a solid stationary phase (most commonly silica gel) and a liquid mobile phase (the eluent).[5]
The polarity of the isoxazole derivative is the critical determinant for success. Silica gel is a polar stationary phase. Non-polar compounds have a weaker affinity for the silica and elute quickly with a non-polar eluent (e.g., hexanes). More polar compounds adsorb more strongly and require a more polar eluent (e.g., ethyl acetate, methanol) to be displaced and eluted from the column.[5] For isoxazoles, which can range from moderately polar to highly polar depending on their substituents, finding the right eluent system is paramount.
Trustworthiness: A Self-Validating Protocol
A well-executed chromatography protocol includes built-in checkpoints, primarily through Thin-Layer Chromatography (TLC), to ensure success before committing the bulk of the material.
Experimental Protocol: Flash Chromatography of a Representative Isoxazole
This protocol is designed for the purification of a moderately polar solid, such as ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
-
Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Causality: The goal is to find a system where the desired isoxazole has a Retention Factor (Rf) of approximately 0.2-0.35.[7] This Rf value ensures the compound spends sufficient time on the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.
-
-
Column Packing:
-
Select a column with a diameter appropriate for the sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).[8]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate/hexanes).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, avoiding cracks or air bubbles.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude isoxazole in a minimal amount of a strong solvent (like dichloromethane or the eluent) and carefully pipette it onto the top of the silica bed.[4]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5][8]
-
Causality: Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation, especially if the compound is not very soluble in the eluent.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure to achieve a steady flow rate (a descent of ~2 inches/minute is a good target).[4]
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Workflow Diagram: Flash Chromatography
Caption: Workflow for isoxazole purification via flash chromatography.
Recrystallization: The Art of Purity through Solid-State Ordering
Recrystallization is a powerful technique for purifying solid compounds. It leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.[9] When executed correctly, it can yield material of exceptionally high purity.
Expertise & Experience: The 'Why' Behind the Protocol
The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[9] An ideal recrystallization solvent will dissolve the isoxazole completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[10]
The choice to use recrystallization is made when the target isoxazole is a solid with good thermal stability and a distinct solubility profile. It is often more scalable and cost-effective than chromatography, using less solvent and eliminating the need for silica gel.
Trustworthiness: A Self-Validating Protocol
The success of recrystallization hinges on meticulous solvent selection. This is a self-validating process performed on a small scale before committing the entire batch.
Experimental Protocol: Recrystallization of a Representative Isoxazole
This protocol is suitable for a solid isoxazole derivative, such as 5-(4-Chlorophenyl)isoxazole.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude solid into several test tubes.
-
Add a few drops of different test solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, or water) to each tube at room temperature.[7] A good candidate solvent will not dissolve the solid.
-
Heat the tubes that showed poor solubility. An ideal solvent will dissolve the solid completely at or near its boiling point.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one from which the compound crystallizes out abundantly.
-
Causality: This screening process directly tests the solubility differential, which is the physical basis for the purification. A two-solvent system (one "good" solvent, one "poor" solvent) can also be effective.[8][11][12]
-
-
Dissolution:
-
Place the bulk crude isoxazole in an Erlenmeyer flask.
-
Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.[7] Adding too much solvent will reduce the final yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
-
Causality: Pre-warming the apparatus prevents premature crystallization of the desired product on the funnel or filter paper.[7]
-
-
Crystallization:
-
Cover the flask and allow the hot solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[13] If crystals do not form, scratching the inside of the flask with a glass rod can create nucleation sites.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[7]
-
Dry the purified crystals under vacuum.
-
Workflow Diagram: Recrystallization
Caption: Workflow for isoxazole purification via recrystallization.
Vacuum Distillation: For Thermally Stable, High-Boiling Point Liquids
When the target isoxazole is a high-boiling point liquid or a low-melting solid, distillation becomes the method of choice. Performing the distillation under reduced pressure (vacuum) lowers the compound's boiling point, allowing it to be purified at a lower temperature.[14][15]
Expertise & Experience: The 'Why' Behind the Protocol
The principle is straightforward: separating components of a liquid mixture based on differences in their boiling points.[6][16] Vacuum is applied to prevent thermal decomposition, which can occur when heating complex organic molecules to high temperatures at atmospheric pressure.[14][17] This technique is ideal for removing non-volatile impurities (e.g., salts, catalyst residues) or for separating liquid mixtures where the components have significantly different boiling points.
Trustworthiness: A Self-Validating Protocol
The efficacy of vacuum distillation is validated by observing a stable distillation temperature (boiling point) at a constant pressure, which is characteristic of a pure substance.
Experimental Protocol: Vacuum Distillation of a Representative Isoxazole
This protocol is suitable for a high-boiling liquid isoxazole.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Crucially, inspect all glassware for cracks or defects that could lead to implosion under vacuum. [18]
-
Use a Claisen adapter to minimize bumping.[18]
-
Place a stir bar in the distilling flask for smooth boiling; boiling stones are ineffective under vacuum.[18]
-
Grease all ground-glass joints to ensure a good seal.[18]
-
Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump).
-
-
Execution:
-
Place the crude liquid isoxazole in the distilling flask (no more than two-thirds full).
-
Turn on the vacuum source before applying heat to remove any low-boiling volatile impurities.[18]
-
Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle or oil bath.
-
Stir the liquid to ensure smooth boiling.
-
-
Fraction Collection:
-
Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
When the temperature of the distilling vapor stabilizes, collect the main fraction in a clean receiving flask. Record the stable temperature and the pressure.
-
Causality: A pure compound will have a narrow boiling point range at a given pressure. A fluctuating temperature indicates the presence of impurities.
-
-
Shutdown:
Workflow Diagram: Vacuum Distillation
Caption: Workflow for isoxazole purification via vacuum distillation.
Performance Comparison: A Data-Driven Evaluation
To facilitate a direct comparison, the following table summarizes the typical performance of each technique for the purification of a hypothetical 10-gram batch of a crude isoxazole derivative (initial purity: 75%). The values are illustrative, based on common laboratory outcomes.
| Parameter | Flash Chromatography | Recrystallization | Vacuum Distillation |
| Final Purity (HPLC Area %) | >99%[7] | 98-99.9%[7] | >99% |
| Typical Recovery Yield | 70-90%[7] | 60-85%[2][7] | 80-95% |
| Applicability | Solids & Oils; Complex Mixtures | Crystalline Solids | Liquids & Low-Melting Solids |
| Scalability | Poor to Moderate | Good to Excellent | Good to Excellent |
| Time (per batch) | 4-8 hours | 2-6 hours (plus cooling time) | 3-5 hours |
| Cost (Consumables) | High (Silica, Solvents) | Low to Moderate (Solvents) | Low (Energy) |
| Key Advantage | High resolving power for complex mixtures | High purity, cost-effective at scale | Excellent for high-boiling liquids |
| Key Disadvantage | Cost, solvent waste, labor-intensive | Yield loss in mother liquor, requires solid | Compound must be thermally stable |
Conclusion: Selecting the Optimal Strategy
There is no single "best" purification technique for all isoxazoles. The optimal choice is a function of the compound's physical properties, the nature of the impurities, the required scale, and available resources.
-
For discovery-scale synthesis (<1 g) and complex mixtures or non-crystalline oils, flash chromatography is the go-to method due to its high resolving power.
-
For multi-gram to kilogram scale purification of a crystalline solid, recrystallization is often the most efficient and economical choice, capable of delivering material of exceptional purity.
-
For liquid isoxazoles with high boiling points, vacuum distillation is the superior technique, offering high recovery and purity while protecting the molecule from thermal degradation.
As a Senior Application Scientist, my final recommendation is to approach purification methodically. Always begin with a small-scale test—whether it's screening TLC solvents or recrystallization conditions—to validate your approach before committing your valuable material. By understanding the causality behind each technique and employing these self-validating protocols, you can confidently and efficiently advance your isoxazole-based research and development programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. Purification [chem.rochester.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. toppersacademy.app [toppersacademy.app]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 15. Purification [chem.rochester.edu]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole. As a chlorinated heterocyclic compound, it requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific reasoning behind each procedural step.
Hazard Identification and Waste Classification
Understanding the inherent risks of a chemical is the foundation of its safe disposal. This compound is a halogenated organic compound. This classification is critical as it dictates the required disposal pathway.
Therefore, this compound must be treated as a hazardous waste . Specifically, it falls under the category of halogenated organic waste . It is crucial to prevent its discharge into the environment.[2][3]
Table 1: Chemical Profile and Hazard Summary
| Property | Data | Source |
| Chemical Name | This compound | |
| CAS Number | 326829-08-7 | [2][4] |
| Molecular Formula | C5H8ClNO | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Primary Hazard Class | Halogenated Organic Compound | [3][5] |
| Known Potential Risks | May have potential risks to the human body; handle with care.[4] | [4] |
| Disposal Mandate | Must be disposed of as hazardous waste; do not drain or trash.[1][6] |
Pre-Disposal Safety and Handling
Proper handling is the first step in a safe disposal workflow. Adherence to these protocols minimizes exposure and prevents accidental releases.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol is mandatory when handling this compound. This creates a primary barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the liquid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Contain: Use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand, or absorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large quantities of the liquid.
-
Neutralize/Absorb: Gently cover and absorb the spill with the absorbent material.
-
Collect: Once absorbed, carefully sweep or scoop the material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
This section outlines the direct operational workflow for collecting and disposing of this compound waste. The core principle is waste segregation . Halogenated organic waste must never be mixed with non-halogenated solvent waste.[7][8] This is because the disposal methods differ; halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (like HCl).
Waste Collection
-
Select the Correct Container: Obtain a designated waste container from your institution's EHS department. This container must be clearly labeled "HALOGENATED ORGANIC LIQUID WASTE." The container should be made of a material compatible with the chemical (e.g., polyethylene or glass) and have a secure, leak-proof cap.
-
Segregate at the Source: As waste is generated, pour it directly into the labeled halogenated waste container using a funnel to prevent spillage on the container's exterior.[6]
-
Do Not Overfill: The container must not be filled beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[6]
-
Keep Closed: Always keep the waste container tightly sealed when not in use. Store it in a secondary containment bin within a well-ventilated area, away from sources of ignition.
Disposal of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from each rinse is considered hazardous waste. It must be collected and added to the "HALOGENATED ORGANIC LIQUID WASTE" container.
-
Deface Label: After triple-rinsing, obliterate or remove the original chemical label to prevent misuse.
-
Final Disposal: Dispose of the rinsed and defaced container according to your institutional guidelines for chemically contaminated glassware or plasticware.
Requesting Waste Pickup
Once the waste container is ready for disposal (i.e., it is 90% full or the project is complete), follow your institution's procedure for hazardous waste pickup. This typically involves:
-
Ensuring the container is clean on the exterior and the cap is secure.
-
Completing a hazardous waste tag or online form, accurately identifying the contents. List all components, including the primary chemical and any solvents used.
-
Moving the container to the designated waste accumulation area for collection by EHS personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. chembk.com [chembk.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. ethz.ch [ethz.ch]
- 7. louisville.edu [louisville.edu]
- 8. Management of hazardous chemical and biological waste [bath.ac.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
